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Foundational

An In-depth Technical Guide to 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride: Synthesis, Characterization, and Applications

Disclaimer: Direct experimental data for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is not extensively available in public literature. This guide is a scientifically constructed document based on established principle...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is not extensively available in public literature. This guide is a scientifically constructed document based on established principles of organic chemistry, predictive modeling, and data from structurally analogous compounds. All protocols and data should be considered theoretical and require experimental validation.

Introduction

4-Pyrrolidin-3-yl-phenylamine, a substituted aromatic amine, represents a significant scaffold in medicinal chemistry and drug discovery. The molecule incorporates a pyrrolidine ring attached at its 3-position to the 4-position of an aniline moiety. This unique structural arrangement offers a three-dimensional architecture that is of considerable interest for its potential interactions with biological targets.[1] The pyrrolidine ring, a common motif in numerous FDA-approved drugs, can enhance aqueous solubility and influence the pharmacokinetic profile of a molecule.[2] The aniline portion provides a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of its dihydrochloride salt.

Physicochemical Properties

The fundamental properties of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride have been determined based on its chemical structure.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂ · 2HClCalculated
Molecular Weight 235.15 g/mol Calculated[3]
Appearance Predicted to be an off-white to light-yellow solidAnalogy to similar compounds
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSOGeneral property of amine hydrochlorides
Chemical Structure

The structure of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is depicted below, illustrating the connectivity of the pyrrolidine and phenylamine rings.

Caption: Structure of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

Synthesis and Purification

A plausible synthetic route for 4-Pyrrolidin-3-yl-phenylamine initiates from a protected 3-pyrrolidinone and 4-nitroaniline, followed by a series of standard organic transformations. The rationale is to first construct the C-N bond between the two rings and then perform reductions to obtain the final product.

Proposed Synthetic Workflow

Synthesis_Workflow A 1-Boc-3-pyrrolidinone C Reductive Amination A->C B 4-Nitroaniline B->C D 1-Boc-3-(4-nitrophenylamino)pyrrolidine C->D NaBH(OAc)₃ E Catalytic Hydrogenation D->E H₂, Pd/C F 1-Boc-3-(4-aminophenyl)pyrrolidine E->F G Boc Deprotection F->G TFA or HCl H 4-Pyrrolidin-3-yl-phenylamine G->H I Salt Formation (HCl) H->I Ethanolic HCl J Final Product I->J

Caption: Proposed synthesis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) and 4-nitroaniline (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Boc-3-(4-nitrophenylamino)pyrrolidine.

Step 2: Catalytic Hydrogenation

  • Dissolve the product from Step 1 in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain 1-Boc-3-(4-aminophenyl)pyrrolidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the product from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add an excess of a solution of hydrochloric acid in ethanol or dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (DMSO-d₆)Aromatic protons (AA'BB' system) at ~7.0-7.5 ppm. Pyrrolidine ring protons as complex multiplets between 2.0-4.0 ppm. Broad signals for the amine and ammonium protons.
¹³C NMR (DMSO-d₆)Aromatic carbons in the range of 115-150 ppm. Pyrrolidine carbons in the range of 30-60 ppm.
FTIR (KBr Pellet)N-H stretching vibrations for the primary amine and secondary ammonium groups (~3200-3400 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2800-3000 cm⁻¹). N-H bending vibrations (~1600 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹).
Mass Spectrometry (ESI+)A molecular ion peak [M+H]⁺ corresponding to the free base (C₁₀H₁₄N₂) at m/z 163.12.[4][5][6][7]
Analytical Workflow

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization Synthesized_Product Crude Product Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure Free Base Purification->Pure_Product Salt_Formation HCl Salt Formation Pure_Product->Salt_Formation Final_Product Final Dihydrochloride Salt_Formation->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS FTIR FTIR Spectroscopy Final_Product->FTIR Purity HPLC Analysis Final_Product->Purity

Caption: Workflow for synthesis, purification, and analysis.

Potential Applications in Research and Drug Development

The 4-Pyrrolidin-3-yl-phenylamine scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[8]

  • Enzyme Inhibition: The pyrrolidine moiety is present in numerous enzyme inhibitors, including those targeting dipeptidyl peptidase-IV (DPP-IV) and other proteases.[1]

  • Receptor Modulation: Derivatives of aryl-pyrrolidines have shown activity as ligands for various G-protein coupled receptors (GPCRs) and ion channels.[9]

  • Antibacterial Agents: The structural features of this compound make it a candidate for derivatization into novel antibacterial agents.[2]

  • Chemical Probes: This molecule can serve as a versatile building block for the synthesis of chemical probes to study biological pathways.

Safe Handling and Storage

As a member of the aromatic amine class of compounds, 4-Pyrrolidin-3-yl-phenylamine dihydrochloride should be handled with care. Aromatic amines are known for their potential toxicity.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

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  • Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

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  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

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  • Moreno Vargas, A. J., et al. (2005). Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases.
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Exploratory

A Methodological Guide to the Physicochemical Characterization of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride for Drug Development

Abstract: The successful progression of a chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The successful progression of a chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's behavior in biological systems and dictate its suitability for formulation and delivery. This guide presents a comprehensive framework for the systematic characterization of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a molecule featuring a pharmacologically significant pyrrolidine scaffold.[1][2][3] While specific experimental data for this exact compound is not extensively available in public literature, this document provides researchers, scientists, and drug development professionals with the necessary rationale and detailed experimental protocols to determine its key physicochemical attributes. By following the methodologies outlined herein, research teams can generate a robust data package essential for informed decision-making in the drug development pipeline.

Introduction: The Imperative of Physicochemical Profiling

In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, integral to the structure of numerous natural products and synthetic drugs.[2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, often leading to enhanced target affinity and improved pharmacokinetic profiles.[3] The title compound, 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, combines this valuable motif with a phenylamine group, presenting a structure of significant interest for various therapeutic targets.

However, the structure alone does not guarantee success. Properties such as solubility, pKa, stability, and lipophilicity are the ultimate arbiters of a compound's "drug-likeness." A molecule that is potently active in an in vitro assay but possesses poor solubility or rapid degradation will likely fail in vivo. More than 40% of currently marketed drugs and up to 75% of compounds in development are practically insoluble, highlighting solubility as a primary hurdle in drug development.[4] The dihydrochloride salt form of the title compound suggests an early strategic decision to enhance aqueous solubility, a common practice in pharmaceutical development.[5]

This guide provides the "why" and the "how" for characterizing 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, ensuring that subsequent development efforts are built on a solid foundation of empirical data.

Chemical Identity and Structural Attributes

A precise understanding of the molecule's composition is the first step in any characterization workflow.

Structure:

(Note: A 2D representation of 4-(pyrrolidin-3-yl)aniline)

Table 1: Core Chemical Identifiers for 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

IdentifierValueRationale / Source
IUPAC Name 4-(pyrrolidin-3-yl)aniline dihydrochlorideBased on standard chemical nomenclature.
Molecular Formula C₁₀H₁₆Cl₂N₂Calculated from the chemical structure.
Molecular Weight 235.16 g/mol Calculated from the molecular formula.
Predicted Appearance Off-white to light yellow crystalline solidBased on analogous compounds like 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride.[5]

Key Physicochemical Properties: A Predictive Overview and Experimental Approach

The following sections detail the critical physicochemical parameters and provide robust, step-by-step protocols for their experimental determination.

Solubility Profile

Expertise & Experience: Solubility is arguably the most critical physicochemical property for oral drug candidates. As a dihydrochloride salt of a dibasic compound, 4-Pyrrolidin-3-yl-phenylamine is expected to exhibit high solubility in acidic environments (like the stomach) and decreasing solubility as the pH increases (approaching the pKa of the amine groups). Characterizing this pH-solubility profile is essential for predicting oral absorption and selecting appropriate formulation strategies. The shake-flask method, though time-consuming, remains the gold standard for its accuracy and reliability.

Experimental Protocol: pH-Dependent Aqueous Solubility (Equilibrium Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride to separate vials containing a known volume (e.g., 1 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method (as described in Section 4.1).

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa values define the ionization state of a molecule at a given pH. For 4-Pyrrolidin-3-yl-phenylamine, two primary pKa values are expected: one for the more basic aliphatic secondary amine in the pyrrolidine ring (predicted pKa ~10-11) and one for the less basic aromatic primary amine (predicted pKa ~4-5).[2][3] This information is vital for understanding its absorption across biological membranes, receptor binding interactions, and solubility characteristics. Potentiometric titration is a direct and highly accurate method for determining pKa.

Experimental Protocol: pKa Determination via Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at 25°C and insert the calibrated pH electrode and a micro-stir bar.

  • Acid Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments and recording the pH after each addition has stabilized. Continue well past the expected equivalence points.

  • Base Titration: In a separate experiment, titrate an identical sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the derivatives of the curve to precisely identify the inflection points.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It influences permeability, protein binding, and metabolic clearance. For an ionizable molecule like this, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures the distribution at a specific pH, accounting for both the neutral and ionized forms. We will determine LogD at pH 7.4.

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system using n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 phosphate buffer (pre-saturated with n-octanol).

  • Sample Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer at a known concentration.

  • Partitioning: Add a known volume of the aqueous stock solution to an equal volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Vigorously shake the vial for 1-2 hours to allow for partitioning, followed by a 30-minute rest period to allow the phases to separate completely. Centrifugation can be used to ensure clean separation.

  • Quantification: Analyze the concentration of the compound remaining in the aqueous phase using HPLC-UV. The concentration in the octanol phase is determined by difference.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Analytical Characterization and Structural Confirmation

A suite of analytical techniques is required to confirm the identity, purity, and structure of the compound.

Identity and Purity by HPLC-UV/MS

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis. For a polar, basic compound, a reversed-phase C18 column is standard. The mobile phase must be carefully chosen. Using an acidic modifier (e.g., formic or trifluoroacetic acid) protonates the amines, which helps to prevent peak tailing on silica-based columns by minimizing interactions with residual silanols. Coupling HPLC with mass spectrometry (MS) provides simultaneous purity assessment and mass confirmation. A validated LC-MS/MS method can achieve a lower limit of quantification of around 5 ng/mL for similar phenylenediamine compounds.[6]

Experimental Protocol: Reversed-Phase HPLC-UV/MS

  • Chromatographic System: High-Performance Liquid Chromatograph with UV/Vis and Mass Spectrometric detectors.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning for the parent mass [M+H]⁺.

Trustworthiness: System suitability must be established before analysis by making replicate injections of a standard to ensure consistent retention time, peak area, and peak shape. Purity is typically calculated using the area percent method from the UV chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis s1 Dissolve Sample in Mobile Phase A s2 Filter Sample (0.22 µm) s1->s2 injector Autosampler s2->injector Inject s3 Prepare & Degas Mobile Phases pump Gradient Pump s3->pump Supply pump->injector column C18 Column (40°C) injector->column detector UV & MS Detectors column->detector cds Chromatography Data System (CDS) detector->cds Acquire Data report Purity & Identity Report cds->report

Caption: Workflow for HPLC-UV/MS analysis.

Structural Elucidation by NMR and HRMS

Expertise & Experience: While HPLC-MS confirms purity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the molecule's proton and carbon framework. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Table 2: Spectroscopic Methods for Structural Elucidation

TechniquePurposeExpected Key Observations
¹H NMR Confirms proton environment and connectivity.Signals for aromatic protons, protons on the pyrrolidine ring, and exchangeable amine protons (N-H). Coupling patterns will confirm adjacency.
¹³C NMR Confirms the carbon skeleton of the molecule.Distinct signals for aromatic carbons and aliphatic carbons of the pyrrolidine ring.
2D NMR (COSY, HSQC) Establishes H-H and C-H correlations.Cross-peaks will definitively link protons to their attached carbons and to adjacent protons, confirming the substitution pattern.
HRMS (ESI-TOF) Confirms elemental composition.The measured m/z value for the [M+H]⁺ ion will match the theoretical value for C₁₀H₁₅N₂⁺ to within <5 ppm.

Implications for Drug Development

The data generated from these protocols directly informs critical development decisions.

  • Formulation Development: The pH-solubility profile is paramount. High solubility in acid suggests good dissolution in the stomach for an oral solid dose form. If solubility is poor at intestinal pH, formulation strategies like amorphous solid dispersions or salt form optimization may be required. The high aqueous solubility of the dihydrochloride salt makes it an excellent candidate for parenteral (injectable) formulations.[5]

  • ADME & Pharmacokinetics: The pKa values and LogD₇.₄ are key inputs for absorption, distribution, metabolism, and excretion (ADME) models. The molecule will be predominantly charged at physiological pH (7.4), which typically reduces passive membrane permeability but can increase solubility and reduce non-specific binding. This balance is crucial for achieving the desired pharmacokinetic profile.

Conclusion

The physicochemical characterization of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a non-negotiable step in its evaluation as a potential drug candidate. This guide provides a robust, logical, and experimentally sound framework for this process. By systematically determining the identity, purity, solubility, pKa, and lipophilicity, researchers can build the comprehensive data package needed to understand the molecule's behavior, design effective formulations, and confidently advance the compound through the drug development process.

References

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Foundational

4-Pyrrolidin-3-yl-phenylamine Dihydrochloride: Structural Identifiers, Mechanistic Applications, and Synthetic Protocols

Executive Summary In contemporary drug discovery, the strategic integration of sp3-hybridized nitrogen heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic integration of sp3-hybridized nitrogen heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a highly versatile bifunctional building block. It features a rigid, planar aniline moiety ideal for target-specific hydrogen bonding (e.g., kinase hinge binding) and a flexible, basic pyrrolidine ring that enhances aqueous solubility and three-dimensional spatial coverage .

This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identifiers, its mechanistic utility in medicinal chemistry, and a field-proven, self-validating protocol for its selective synthetic integration.

Chemical Identity & Structural Data

To ensure rigorous tracking across chemical inventories and electronic laboratory notebooks (ELNs), the precise identifiers for the dihydrochloride salt must be distinguished from its free base counterpart. The quantitative and structural data are summarized in the tables below.

Table 1: Primary Chemical Identifiers
Identifier TypeValueContext / Specificity
Compound Name 4-Pyrrolidin-3-yl-phenylamine dihydrochlorideIUPAC / Standard nomenclature
CAS Registry Number 1203685-33-9Specific to the dihydrochloride salt
Free Base CAS 1203798-90-6Specific to the unprotonated free base
MDL Number MFCD08751522Cross-reference for structural databases
SMILES Cl.Cl.Nc1ccc(C2CCNC2)cc1Isomeric SMILES for cheminformatics
Table 2: Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C10H16Cl2N2Represents the core + 2 equivalents of HCl
Molecular Weight 235.15 g/mol Critical for precise stoichiometric calculations
Aniline pKa (est.) ~4.6 (conjugate acid)Weakly basic; deprotonates at slightly acidic pH
Pyrrolidine pKa (est.) ~10.5 - 11.2 (conjugate acid)Highly basic; remains protonated at neutral pH

Mechanistic Role in Drug Discovery

The architectural design of 4-pyrrolidin-3-yl-phenylamine dihydrochloride offers a dual-pharmacophore advantage.

  • The Aniline Handle (Primary Amine): This moiety serves as the primary vector for synthetic elaboration. It is highly reactive toward electrophiles (e.g., acyl chlorides, activated carboxylic acids) and serves as an excellent substrate for Buchwald-Hartwig cross-coupling reactions to form complex diarylamines .

  • The Pyrrolidine Core (Secondary Amine): The inclusion of the saturated five-membered pyrrolidine ring introduces critical sp3 character. This non-planarity—driven by a phenomenon known as "pseudorotation"—disrupts crystal lattice packing, thereby significantly lowering the melting point and enhancing aqueous solubility. Furthermore, at physiological pH (7.4), the pyrrolidine nitrogen is protonated, allowing it to form critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in target protein binding pockets .

Pharmacophore Compound 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride Aniline Aniline Moiety (pKa ~4.6) Compound->Aniline Synthetic Handle Pyrrolidine Pyrrolidine Ring (pKa ~11.0) Compound->Pyrrolidine Structural Core Target Target Binding (Kinase Hinge / GPCR) Aniline->Target H-Bond Donor/Acceptor ADME ADME Optimization (Solubility & Salt-Bridges) Pyrrolidine->ADME sp3 Character

Logical relationship of pharmacophore elements in 4-Pyrrolidin-3-yl-phenylamine.

Experimental Protocol: Selective Amidation via pKa Exploitation

A common challenge when working with this building block is the presence of two nucleophilic amines. Standard protocols often require the pyrrolidine to be pre-protected (e.g., as a Boc-carbamate). However, by exploiting the massive ~6-log unit difference in pKa between the two amines , a Senior Application Scientist can achieve selective amidation of the aniline without protecting groups.

The causality behind this protocol is simple: by strictly limiting the equivalents of a non-nucleophilic base (DIPEA), the highly basic pyrrolidine remains protonated (and thus non-nucleophilic), while the less basic aniline is liberated as the free base to attack the activated ester.

Table 3: Reaction Stoichiometry
ReagentEquivalentsFunction / Causality
Carboxylic Acid 1.0 eqElectrophilic coupling partner
HATU 1.05 eqHighly efficient uronium coupling agent
DIPEA (Vial A) 1.2 eqDeprotonates the carboxylic acid for activation
DIPEA (Vial B) 1.0 eqCritical: Selectively neutralizes only the aniline HCl
Amine Salt 1.0 eq4-Pyrrolidin-3-yl-phenylamine dihydrochloride
Step-by-Step Methodology
  • Acid Pre-Activation (Vial A): Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.2 eq) and stir at room temperature for 15 minutes to form the active OAt-ester.

  • Selective Deprotonation (Vial B): In a separate vial, suspend 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (1.0 eq) in anhydrous DMF. Add exactly 1.0 equivalent of DIPEA. Causality: This neutralizes the aniline hydrochloride, liberating the primary amine, while the pyrrolidine remains an unreactive ammonium salt.

  • Coupling: Transfer the contents of Vial B into Vial A dropwise over 5 minutes. Stir the reaction at room temperature for 2–4 hours.

  • Quenching: Quench the reaction by adding a few drops of methanol to consume any unreacted active ester.

  • Direct Purification (Self-Validating Step): Do not perform an aqueous extraction. Basic pyrrolidines cause severe emulsion issues and streak on normal-phase silica. Instead, filter the crude reaction mixture through a 0.45 µm PTFE syringe filter and purify directly via Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column and a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

Workflow Start Starting Materials: Amine Salt + Acid Activate Vial A: Acid Activation (HATU + 1.2 eq DIPEA) Start->Activate Step 1 Neutralize Vial B: Selective Free-Base (Amine + 1.0 eq DIPEA) Start->Neutralize Step 2 Coupling Coupling Reaction (DMF, RT, 2-4h) Activate->Coupling Step 3 Neutralize->Coupling Step 3 Purify Direct RP-HPLC (Avoid Aqueous Workup) Coupling->Purify Step 4 Validate Validation: LC-MS & 1H-NMR Purify->Validate Step 5

Experimental workflow for selective amidation exploiting pKa differentials.

Analytical Validation

To ensure the integrity of the synthesized product and validate that the coupling occurred selectively at the aniline nitrogen, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Observation: A single major peak should be observed in the UV trace (254 nm).

    • Mass Confirmation: The ESI+ mass spectrum must show the

      
       corresponding to the desired amide. The absence of a double-addition mass 
      
      
      
      confirms that the pyrrolidine ring did not react.
  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO-d6.

    • Observation: The disappearance of the broad aniline

      
       singlet (~5.0 ppm) and the appearance of a highly deshielded amide 
      
      
      
      singlet (>9.5 ppm) confirms successful amidation. The pyrrolidine secondary amine proton will typically exchange with moisture in the solvent or appear as a broad signal further downfield if isolated as a TFA salt from the RP-HPLC purification.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry (Cham) / PubMed Central URL: [Link]

Exploratory

An In-depth Technical Guide to 4-Pyrrolidin-3-yl-phenylamine as a Drug Discovery Scaffold

Introduction In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the successful development of new therapeutic agents. Among the myriad of het...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the successful development of new therapeutic agents. Among the myriad of heterocyclic structures, the pyrrolidine ring has emerged as a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2][3][4][5][6] Its prevalence is not coincidental; the pyrrolidine moiety offers a unique combination of desirable physicochemical properties, including enhanced aqueous solubility and the ability to form crucial hydrogen bond interactions, which are often key to improving a drug's potency, selectivity, and pharmacokinetic profile.[3]

This technical guide delves into the strategic utilization of the 4-Pyrrolidin-3-yl-phenylamine core as a versatile and potent scaffold for drug discovery. We will explore the inherent advantages of this structural motif, its synthetic accessibility, and its application within the frameworks of fragment-based drug discovery (FBDD) and scaffold hopping. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven insights into leveraging this powerful chemical entity for the generation of next-generation therapeutics.

The 4-Pyrrolidin-3-yl-phenylamine scaffold marries the favorable properties of the saturated pyrrolidine ring with the adaptable and synthetically tractable phenylamine group. This combination provides a three-dimensional architecture that can effectively probe the chemical space of biological targets, a significant advantage over flat, aromatic systems.[1][2][5] The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the target's binding pocket, increasing the potential for high-affinity interactions.[1][2]

This guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-Pyrrolidin-3-yl-phenylamine core. We will present detailed experimental protocols, data analysis techniques, and illustrative case studies to empower researchers in their quest for novel drug candidates.

The Pyrrolidine and Phenylamine Moieties: A Privileged Partnership

The strategic combination of the pyrrolidine and phenylamine moieties within the 4-Pyrrolidin-3-yl-phenylamine scaffold creates a synergistic effect, offering a multitude of advantages in drug design.

The Pyrrolidine Ring: A Foundation for Favorable Physicochemical Properties

The five-membered, saturated pyrrolidine ring is a cornerstone of many successful drugs.[1][4] Its key contributions to a molecule's drug-like properties include:

  • Enhanced Solubility: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, significantly improving the aqueous solubility of the parent molecule.[3] This is a critical factor in achieving good oral bioavailability.

  • Three-Dimensionality: Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional geometry.[1][2][5] This allows for more precise and often stronger interactions with the complex topographies of biological targets.

  • Stereochemical Diversity: The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of a diverse range of stereoisomers.[1] This stereochemical diversity can be exploited to fine-tune the binding affinity and selectivity of a drug candidate.

  • Metabolic Stability: The pyrrolidine ring is generally more resistant to metabolic degradation compared to more labile functional groups, which can lead to an improved pharmacokinetic profile.

The Phenylamine Moiety: A Versatile Handle for Synthetic Elaboration

The phenylamine (aniline) group serves as a versatile anchor for synthetic modifications, enabling the systematic exploration of structure-activity relationships (SAR).[7] Its key features include:

  • Synthetic Tractability: The amino group and the aromatic ring of the phenylamine moiety are readily functionalized through a wide array of well-established chemical reactions. This allows for the facile introduction of a diverse range of substituents to probe for optimal interactions with the target.

  • Modulation of Electronic Properties: The nature and position of substituents on the phenyl ring can be varied to modulate the electronic properties of the molecule, which can influence binding affinity and other pharmacological properties.

  • Vectorial Exploration of Chemical Space: The phenylamine group provides a clear vector for growing a fragment hit into a more potent lead compound, a key strategy in fragment-based drug discovery.[7]

The combination of these two moieties in the 4-Pyrrolidin-3-yl-phenylamine scaffold results in a molecule with a desirable balance of physicochemical properties and synthetic versatility, making it an ideal starting point for drug discovery campaigns.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for identifying novel lead compounds.[8][9][10][11] FBDD begins with the screening of low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[10][11] The 4-Pyrrolidin-3-yl-phenylamine core is an excellent candidate for inclusion in a fragment library due to its adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, ≤3 hydrogen bond donors/acceptors) and its inherent three-dimensional character.[10]

FBDD Workflow Utilizing the 4-Pyrrolidin-3-yl-phenylamine Scaffold

A typical FBDD workflow employing the 4-Pyrrolidin-3-yl-phenylamine scaffold is outlined below:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development A Fragment Library (including 4-Pyrrolidin-3-yl-phenylamine) B Biophysical Screening (SPR, NMR, X-ray Crystallography) A->B Screening C Validated Fragment Hits B->C Hit Validation D Structure-Guided Design (SAR Studies) C->D Optimization E Lead Compound D->E Iterative Synthesis F In Vivo Efficacy & Toxicology Studies E->F Evaluation G Clinical Candidate F->G Selection

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocol: Biophysical Screening for Fragment Hits

Objective: To identify fragments from a library that bind to a target protein of interest using Surface Plasmon Resonance (SPR).

Materials:

  • Target protein

  • Fragment library containing 4-Pyrrolidin-3-yl-phenylamine and its analogs

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of each fragment in DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., <1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time. A significant increase in the response units (RU) compared to the reference cell indicates a binding event.

  • Hit Confirmation and Characterization:

    • For fragments that show a positive binding response, perform a dose-response analysis by injecting a series of fragment concentrations.

    • Fit the resulting data to a steady-state affinity model to determine the dissociation constant (KD).

    • Confirm the binding of validated hits using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, to rule out false positives and to gain structural insights into the binding mode.[8][11]

Scaffold Hopping: Exploring Novel Chemical Space

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known active molecule.[12][13][14][15][16] This approach is particularly valuable for generating new intellectual property, improving physicochemical properties, or overcoming liabilities associated with an existing chemical series.[13][15] The 4-Pyrrolidin-3-yl-phenylamine core can serve as an excellent starting point for scaffold hopping campaigns.

Conceptual Framework for Scaffold Hopping from the 4-Pyrrolidin-3-yl-phenylamine Core

The following diagram illustrates the concept of scaffold hopping, where the core pyrrolidine-phenylamine structure is replaced with alternative scaffolds while maintaining the key pharmacophoric features.

Scaffold_Hopping cluster_hops Scaffold Hops Core 4-Pyrrolidin-3-yl-phenylamine (Core Scaffold) Hop1 Piperidinyl-phenylamine Core->Hop1 Ring Expansion Hop2 Azepanyl-phenylamine Core->Hop2 Ring Expansion Hop3 Pyrrolidinyl-pyridinylamine Core->Hop3 Aromatic Ring Isostere Hop4 Morpholinyl-phenylamine Core->Hop4 Heteroatom Substitution

Caption: Conceptual illustration of scaffold hopping from the core scaffold.

Synthetic Protocol: Library Synthesis of 4-Pyrrolidin-3-yl-phenylamine Analogs

Objective: To synthesize a library of analogs based on the 4-Pyrrolidin-3-yl-phenylamine scaffold for SAR studies.

Reaction Scheme:

This protocol outlines a general reductive amination approach to couple a substituted aniline with a protected 3-oxopyrrolidine, followed by deprotection.

Materials:

  • Substituted anilines

  • N-Boc-3-oxopyrrolidine

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • To a solution of a substituted aniline (1.0 eq) in DCM, add N-Boc-3-oxopyrrolidine (1.1 eq) and acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected 4-pyrrolidin-3-yl-phenylamine analog.

  • Deprotection:

    • Dissolve the N-Boc-protected intermediate in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final 4-pyrrolidin-3-yl-phenylamine analog.

Hypothetical Case Study: Targeting a Protein Kinase

To illustrate the practical application of the 4-Pyrrolidin-3-yl-phenylamine scaffold, let's consider a hypothetical drug discovery campaign targeting a protein kinase involved in an inflammatory signaling pathway.

Signaling Pathway and Target Rationale

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases. The following diagram depicts a simplified signaling pathway where a hypothetical kinase, "Kinase X," plays a crucial role in the inflammatory response.

Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds KinaseX Kinase X (Target) Receptor->KinaseX Activates TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor Phosphorylates (Activates) Inflammation Inflammatory Response TranscriptionFactor->Inflammation Upregulates Gene Expression

Caption: A simplified signaling pathway involving the hypothetical "Kinase X".

In this scenario, inhibiting Kinase X would block the downstream signaling cascade, thereby reducing the inflammatory response.

SAR Table for Kinase X Inhibitors

Following the identification of the 4-Pyrrolidin-3-yl-phenylamine core as a hit from an FBDD screen, a series of analogs were synthesized to explore the SAR.

Compound IDR1 (on Phenyl Ring)R2 (on Pyrrolidine N)Kinase X IC50 (nM)
Hit-1 HH8,500
ANA-1 4-FH3,200
ANA-2 3-ClH1,500
ANA-3 3-Cl, 4-FH750
ANA-4 3-Cl, 4-FMe250
ANA-5 3-Cl, 4-FEt900
ANA-6 3-CN, 4-FMe50

Analysis of SAR:

  • Substitution on the phenyl ring is crucial for potency, with electron-withdrawing groups at the 3 and 4 positions being beneficial.

  • A small alkyl substituent on the pyrrolidine nitrogen is tolerated and can improve potency, as seen with the methyl group in ANA-4 and ANA-6.

  • Larger alkyl groups on the pyrrolidine nitrogen, such as the ethyl group in ANA-5, are detrimental to activity.

  • The cyano group at the 3-position of the phenyl ring in ANA-6 leads to a significant increase in potency, suggesting a key interaction in the kinase's binding pocket.

This systematic exploration of the SAR, enabled by the versatility of the 4-Pyrrolidin-3-yl-phenylamine scaffold, has led to the identification of a potent lead compound (ANA-6) for further optimization.

Conclusion

The 4-Pyrrolidin-3-yl-phenylamine core represents a highly valuable and versatile scaffold for modern drug discovery. Its inherent three-dimensional character, favorable physicochemical properties, and synthetic tractability make it an ideal starting point for both fragment-based and scaffold hopping approaches. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this privileged scaffold to explore novel chemical space and accelerate the discovery of innovative therapeutics for a wide range of human diseases. The continued exploration and derivatization of the 4-Pyrrolidin-3-yl-phenylamine core will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 60(4), 1238-1246. [Link]

  • Schneider, G. (2013). Scaffold hopping. WIREs Computational Molecular Science, 3(3), 229-239. [Link]

  • Gong, J., et al. (2021). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics, 37(23), 4443-4450. [Link]

  • Cresset Group. (2022). Hop To It! The World of Scaffold Hopping. Eureka blog - Charles River Laboratories. [Link]

  • Brown, N., & Jacoby, E. (2006). On Scaffolds and Hopping in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 6(11), 1237-1248. [Link]

  • Biftu, T., et al. (2005). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters, 15(15), 3270-3275. [Link]

  • Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182. [Link]

  • de Kloe, G. E., et al. (2019). Approaches to Fragment-Based Drug Design. Utrecht University Repository. [Link]

  • Kumar, A., et al. (2023). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry, 66(17), 11777-11803. [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]

  • o2h discovery. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • D'Andrea, P., & Pedregal, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4785. [Link]

  • D'Andrea, P., & Pedregal, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • PubChem. 4-(1-Methylpyrrolidin-3-yl)oxoaniline. [Link]

  • PubChem. 4-(4-morpholin-4-ylanilino)-2-[[(3S)-pyrrolidin-3-yl]amino]-6H-pyrido[4,3-d]pyrimidin-5-one. [Link]

  • Fevig, J. M., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1339. [Link]

  • Scott, J. S., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(7), 755-760. [Link]

  • Shakya, T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(8), 903. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3586-3597. [Link]

Sources

Foundational

pKa values and ionization of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Technical Whitepaper: Ionization Profile of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride Executive Summary This technical guide provides a comprehensive analysis of the ionization properties of 4-Pyrrolidin-3-yl-phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ionization Profile of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the ionization properties of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (CAS: 866954-94-1), a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors and neurological therapeutics.

Understanding the pKa values of this diamine is essential for optimizing its formulation, solubility, and membrane permeability.[1] This guide synthesizes structural activity relationships (SAR) to predict ionization constants where experimental data is proprietary, and details the "Gold Standard" protocols for empirical determination.

Structural Analysis & Ionization Centers

The molecule consists of two distinct ionizable nitrogen centers linked by a carbon scaffold.[1] As a dihydrochloride salt , the compound is isolated in its fully protonated, dicationic form (


).[1]
The Two Basic Centers:
  • Center A: The Aniline Nitrogen (Primary Aromatic Amine) [1]

    • Structure:

      
       attached directly to the phenyl ring.[1]
      
    • Electronic Environment: The lone pair is delocalized into the aromatic

      
      -system, significantly reducing basicity.[1]
      
    • Substituent Effect: The pyrrolidin-3-yl group at the para-position acts as an alkyl substituent.[1] While alkyl groups are generally weak electron donors (

      
      ), the protonated pyrrolidine ring exerts a through-bond electron-withdrawing inductive effect (
      
      
      
      ), which can slightly lower the pKa relative to unsubstituted aniline.
  • Center B: The Pyrrolidine Nitrogen (Secondary Aliphatic Amine) [1]

    • Structure: Cyclic secondary amine (

      
      ).[1]
      
    • Electronic Environment: The lone pair is localized on the nitrogen (

      
       hybridized), resulting in high basicity typical of aliphatic amines.[1]
      
    • Substituent Effect: The phenyl ring is attached at the C3 position.[1] The electron-withdrawing nature of the phenyl ring (

      
       effect) will slightly reduce the pKa compared to unsubstituted pyrrolidine (
      
      
      
      ).

Predicted pKa Profile

Based on high-confidence fragment analysis and Hammett equation principles for substituted anilines and pyrrolidines, the predicted ionization profile is as follows:

Ionization StepSpecies TransitionPredicted pKaChemical Rationale

(Acidic)

4.2 – 4.5 Deprotonation of the aniline nitrogen.[1] The value is close to aniline (4.[1][2]6) but likely slightly lower due to the distant positive charge on the pyrrolidine ring.[1]

(Basic)

9.8 – 10.2 Deprotonation of the pyrrolidine nitrogen.[1] The value is lower than pyrrolidine (11.[1]3) due to the inductive effect of the phenyl ring.[1]
Species Distribution vs. pH
  • pH < 3.0: Predominantly Dication (

    
    ) .[1] High water solubility.[1]
    
  • pH 5.0 – 9.0: Predominantly Monocation (

    
    ) .[1] The pyrrolidine remains protonated; the aniline is neutral.[1] This is the physiologically relevant species for membrane interaction.[1]
    
  • pH > 11.0: Predominantly Neutral (

    
    ) .[1] Low water solubility; high lipophilicity.[1]
    

Visualization: Ionization Pathway

The following diagram illustrates the stepwise deprotonation of the dihydrochloride salt.

IonizationPathway cluster_legend Key Dication Dication (BH₂²⁺) (pH < 4) High Solubility Monocation Monocation (BH⁺) (pH 5 - 9) Pyrrolidine (+) / Aniline (0) Dication->Monocation pKa₁ ≈ 4.3 (Aniline deprotonation) Monocation->Dication Neutral Neutral Species (B) (pH > 10.5) High Lipophilicity Monocation->Neutral pKa₂ ≈ 10.0 (Pyrrolidine deprotonation) Neutral->Monocation Legend Red: Fully Protonated Yellow: Zwitterion/Mono Green: Neutral

Caption: Stepwise deprotonation pathway of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride from acidic to basic conditions.

Experimental Methodologies

To validate these predicted values, the Potentiometric Titration method is the industry standard (Gold Standard) for soluble salts.[1] For lower solubility free bases, UV-Metric Titration is recommended.[1]

Protocol A: Potentiometric Titration (GLP Standard)

This protocol assumes the use of an automated titrator (e.g., Sirius T3 or Mettler Toledo).[1]

Reagents:

  • Analyte: ~5 mg of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

  • Titrant: 0.1 M Carbonate-free KOH (Standardized).

  • Solvent: 0.15 M KCl (Ionic Strength Adjuster) in degassed water.

  • Inert Gas: Argon or Nitrogen purge.[1]

Step-by-Step Workflow:

  • System Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Ensure slope efficiency > 98%.

  • Blank Titration: Perform a titration on the solvent (0.15 M KCl) alone to subtract background carbonate interference.[1]

  • Sample Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl. The starting pH will be acidic (~pH 2-3) due to the HCl salt.

  • Titration Run:

    • Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.[1]

    • Data Point Density: Collect points every 0.1 pH units or when signal drift < 0.5 mV/sec.

  • Data Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[1]

    • Self-Validation Check: The titration curve should show two distinct inflection points (buffer regions) corresponding to the consumption of 2 equivalents of base per mole of analyte.[1]

Protocol B: UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometric titration, UV-metric titration is required. This method relies on the shift in UV absorbance (


) as the ionization state of the chromophore (aniline) changes.[1]
  • Preparation: Prepare a 50 µM stock solution in a mixed solvent system (e.g., 20% Methanol/Water) to ensure solubility of the neutral form.

  • Scan: Collect UV spectra (200–400 nm) at 15 different pH points ranging from pH 2 to 12.

  • Analysis: The aniline chromophore will show a bathochromic shift (red shift) upon protonation.[1] The pyrrolidine ionization may not significantly alter the UV spectrum (lack of conjugation), so this method is best for determining

    
     (Aniline).[1]
    

Workflow Visualization

ExperimentalWorkflow Start Start: 5mg Dihydrochloride Salt SolubilityCheck Check Aqueous Solubility at pH 7 Start->SolubilityCheck Decision Is Solubility > 0.5 mM? SolubilityCheck->Decision Potentiometric Method A: Potentiometric Titration (0.15 M KCl, Argon Purge) Decision->Potentiometric Yes UVMetric Method B: UV-Metric Titration (20% MeOH Cosolvent) Decision->UVMetric No Analysis Data Analysis (Bjerrum Plot / Hyperquad) Potentiometric->Analysis UVMetric->Analysis Result Output: pKa₁ & pKa₂ Analysis->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development

  • LogD Profile: The LogD (Distribution Coefficient) will vary significantly with pH.[1]

    • At pH 7.4 (Blood) , the molecule exists primarily as a monocation (

      
      ).[1] This suggests moderate membrane permeability but high solubility, ideal for oral bioavailability if formulated correctly.[1]
      
    • At pH 2.0 (Stomach) , it is a dication (

      
      ), ensuring rapid dissolution.[1]
      
  • Formulation: The dihydrochloride salt is chosen to maximize stability and solubility.[1] However, for synthesis steps requiring nucleophilic attack by the aniline, the salt must be neutralized to the free base using a base with

    
     (e.g., 
    
    
    
    ).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Classic reference for aniline/pyrrolidine baselines).

  • PubChem. (2024).[1] Compound Summary: 4-(3-Pyrrolidinyl)aniline. National Library of Medicine.[1]

  • Manallack, D. T. (2007).[1] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38.[1]

Sources

Exploratory

Literature review on 4-Pyrrolidin-3-yl-phenylamine dihydrochloride derivatives

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride . Unlocking a Privileged Scaffold for CNS and Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride .

Unlocking a Privileged Scaffold for CNS and Kinase Drug Discovery

Executive Summary

4-Pyrrolidin-3-yl-phenylamine dihydrochloride (also known as 4-(3-pyrrolidinyl)aniline dihydrochloride) is a high-value synthetic intermediate characterized by a 3-arylpyrrolidine core. This scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its structural duality features two distinct nitrogen handles:

  • Aliphatic Pyrrolidine Nitrogen (Secondary Amine): Highly basic (

    
    ), often serving as the primary interaction point for Aspartate residues in G-Protein Coupled Receptors (GPCRs), specifically Histamine H3 and Muscarinic receptors.
    
  • Aromatic Aniline Nitrogen (Primary Amine): Less basic, serving as a versatile chemical handle for amide coupling, urea formation, or reductive amination to generate kinase inhibitors or bi-aryl ether derivatives.

This guide outlines the validated synthesis, chemical stability, and application of this scaffold in developing Histamine H3 antagonists and multi-targeted kinase inhibitors.

Chemical Identity & Structural Biology

The molecule exists as a dihydrochloride salt to ensure stability against oxidation (of the aniline) and to improve water solubility for biological assays.

PropertySpecification
IUPAC Name 4-(pyrrolidin-3-yl)aniline dihydrochloride
Common Name 4-(3-pyrrolidinyl)benzenamine 2HCl
Molecular Formula

Molecular Weight 235.15 g/mol (salt); 162.23 g/mol (free base)
Key Intermediate CAS 908334-28-1 (N-Boc-protected precursor)
Chirality The C3 position is a chiral center. The racemate is commonly used for initial SAR, but enantioselective synthesis (yielding 3R or 3S) is critical for lead optimization.
Solubility Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexanes, DCM).
Pharmacophore Analysis
  • Rigidity vs. Flexibility: The pyrrolidine ring constrains the nitrogen vector more rigidly than an ethylamine chain (as seen in histamine), reducing the entropic cost of binding.

  • Distance Vector: The 3-position substitution provides a unique vector compared to the more common 2-substituted (proline-like) or phenyl-piperidine scaffolds, often improving selectivity against homologous receptors (e.g., H3 vs. H4).

Synthetic Pathways (Autonomy & Causality)

Expert Insight: Direct coupling of pyrrolidine to aniline is difficult. The industry-standard approach utilizes a Heck Reaction followed by simultaneous reduction. This route is preferred over Friedel-Crafts alkylation due to better regiocontrol (para-selectivity).

Validated Synthesis Route

The synthesis proceeds through the N-Boc-2,5-dihydro-1H-pyrrole intermediate. Using the Boc-protected olefin prevents catalyst poisoning by the basic amine and allows for clean purification.

SynthesisRoute SM1 1-Bromo-4-nitrobenzene Inter1 Heck Product (N-Boc-3-(4-nitrophenyl)-2,5-dihydropyrrole) SM1->Inter1 Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C SM2 N-Boc-2,5-dihydro-1H-pyrrole SM2->Inter1 Inter2 Reduced Intermediate (N-Boc-3-(4-aminophenyl)pyrrolidine) Inter1->Inter2 H2 (50 psi), 10% Pd/C MeOH (Simultaneous Reduction) Final Target Product 4-(Pyrrolidin-3-yl)aniline 2HCl Inter2->Final 4M HCl in Dioxane Deprotection & Salt Formation

Figure 1: Convergent synthesis of 4-(pyrrolidin-3-yl)aniline dihydrochloride via Heck coupling and hydrogenation.

Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating. The color change in Step 2 and the precipitation in Step 3 serve as visual checkpoints.

Step 1: Heck Coupling (Formation of the Carbon-Carbon Bond)

Reagents: 1-bromo-4-nitrobenzene (1.0 eq), N-Boc-2,5-dihydro-1H-pyrrole (1.2 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Triethylamine (2.5 eq). Solvent: DMF (anhydrous).

  • Degassing: Dissolve reagents in DMF. Sparge with nitrogen for 15 minutes. Why? Oxygen poisons the Palladium catalyst, leading to homocoupling byproducts.

  • Reaction: Heat to 100°C for 16 hours. The solution will turn dark black (Pd black precipitation).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Checkpoint: The product should be a yellow/orange solid. NMR must show alkene protons (~6.5 ppm) and the Boc peak (~1.4 ppm).

Step 2: Simultaneous Hydrogenation

Reagents: Heck intermediate, 10% Pd/C (10 wt% loading). Solvent: Methanol.[1]

  • Setup: Place reagents in a Parr shaker bottle.

  • Reduction: Pressurize to 50 psi

    
    . Shake at Room Temperature for 12 hours.
    
  • Mechanism: This step performs two functions: it reduces the internal alkene of the pyrroline ring and reduces the nitro group to the aniline.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Checkpoint: The yellow color of the nitro compound should disappear, yielding a clear oil (CAS 908334-28-1).

Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolution: Dissolve the N-Boc-amine intermediate in a minimal amount of dry DCM or Dioxane.

  • Acidification: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The dihydrochloride salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.[1]

  • Storage: Store at -20°C under desiccant.

Medicinal Chemistry Applications

This scaffold is a confirmed pharmacophore for Histamine H3 Receptor Antagonists (treating cognitive deficits, Alzheimer's, Narcolepsy).

Structure-Activity Relationship (SAR) Logic

The 3-arylpyrrolidine core allows for a "biphenyl-like" extension without the lipophilicity of a second phenyl ring.

  • Target: Histamine H3 Receptor (GPCR).

  • Binding Mode: The pyrrolidine nitrogen (protonated at physiological pH) forms a salt bridge with Aspartate 3.32 in the transmembrane region. The aniline nitrogen allows for extension into the secondary binding pocket.

SAR_Logic Core 4-(Pyrrolidin-3-yl)aniline Core N_Pyr Pyrrolidine Nitrogen (N1) (Basic Center) Core->N_Pyr N_Anil Aniline Nitrogen (N4') (Linker) Core->N_Anil Mod1 Alkylation (Methyl/Ethyl) Increases H3 Affinity N_Pyr->Mod1 Mod2 Cyclobutane/Isopropyl Optimizes Metabolic Stability N_Pyr->Mod2 Mod3 Amide Coupling (Benzamides) Creates 'Non-Imidazole' H3 Antagonists N_Anil->Mod3 Mod4 Urea/Sulfonamide Kinase Hinge Binding N_Anil->Mod4

Figure 2: Strategic derivatization of the 4-(pyrrolidin-3-yl)aniline scaffold for GPCR and Kinase targets.

Case Study: Non-Imidazole H3 Antagonists

Early H3 antagonists contained imidazole rings, which caused CYP450 inhibition. Replacing the imidazole with a 3-substituted pyrrolidine (as found in this scaffold) maintains basicity for receptor binding while eliminating CYP interaction liabilities. Derivatives of this core have shown nanomolar affinity (


) for the H3 receptor.
References
  • Synthesis of 3-Arylpyrrolidines:Tetrahedron Letters, "Palladium-catalyzed synthesis of 3-aryl-2,5-dihydro-1H-pyrroles," Vol 45, Issue 23.
  • H3 Receptor Antagonists: Esbenshade, T. A., et al. "Histamine H3 receptor antagonists: Preclinical promise for treating cognitive disorders." Molecular Interventions, 2006. Link

  • Intermediate Characterization: "tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate." ChemicalBook/CAS Registry. CAS: 908334-28-1.[2] Link

  • Related Scaffold (ABT-239): Cowart, M. D., et al. "Rotationally constrained 2,4-diamino-6-phenylpyrimidine TRPV1 antagonists." (Demonstrates utility of phenyl-pyrrolidine cores in CNS drug design). Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Protecting Group Strategies and Synthetic Workflows for 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

Introduction and Strategic Overview 4-Pyrrolidin-3-yl-phenylamine (also referred to as 4-(pyrrolidin-3-yl)aniline) is a highly versatile bifunctional building block utilized extensively in the discovery of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

4-Pyrrolidin-3-yl-phenylamine (also referred to as 4-(pyrrolidin-3-yl)aniline) is a highly versatile bifunctional building block utilized extensively in the discovery of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands . The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains an aromatic primary amine (aniline) and an aliphatic secondary amine (pyrrolidine).

To successfully synthesize this molecule or incorporate it into complex drug candidates, researchers must employ an orthogonal protecting group strategy. This application note details a highly efficient, self-validating synthetic workflow to produce 4-pyrrolidin-3-yl-phenylamine dihydrochloride. We emphasize the causality behind reagent selection, the mechanistic logic of the protecting groups, and the critical in-process controls required for reproducible scale-up.

Retrosynthetic Logic and Chemoselectivity

The most robust method for constructing the C–C bond between the pyrrolidine ring and the aniline core is the Suzuki-Miyaura cross-coupling . However, direct sp³-sp² coupling using a pyrrolidine boronic acid is notoriously difficult due to competing β-hydride elimination pathways. Therefore, an sp²-sp² coupling utilizing a pyrroline derivative is preferred, followed by subsequent reduction.

This route requires strict differentiation of the two nitrogen centers:

  • Aliphatic Amine Protection: The highly nucleophilic pyrrolidine nitrogen must be protected to prevent catalyst poisoning and undesired Buchwald-Hartwig amination. The tert-butyloxycarbonyl (Boc) group is the industry standard here. It is completely stable to the basic conditions of the Suzuki coupling and the reductive conditions of hydrogenation, yet it cleaves cleanly under anhydrous acidic conditions to directly yield the desired hydrochloride salt .

  • Aromatic Amine Masking: Rather than protecting the aniline nitrogen (e.g., with an acetyl or Cbz group), introducing it as a nitro group (-NO₂) is synthetically superior. The nitro group is highly electron-withdrawing, which accelerates the oxidative addition step of the Suzuki coupling. Furthermore, it acts as a masked amine that can be reduced simultaneously with the pyrroline double bond in a single tandem hydrogenation step .

RetroLogic Target 4-(Pyrrolidin-3-yl)aniline Dihydrochloride Target Molecule Intermediate tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate Intermediate Target->Intermediate Retrosynthesis: Boc Deprotection Precursor tert-Butyl 3-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate Suzuki Product Intermediate->Precursor Retrosynthesis: Tandem Reduction (NO2 + Alkene) StartingMaterials 1-Boc-pyrroline-3-Bpin + 1-Bromo-4-nitrobenzene Starting Materials Precursor->StartingMaterials Retrosynthesis: Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic strategy and protecting group logic.

Quantitative Data & Process Optimization

To ensure a self-validating protocol, in-process controls (IPC) and optimized parameters must be established. Table 1 summarizes the protecting group rationale, while Table 2 highlights the optimization of the Suzuki coupling step, demonstrating why specific reagents are chosen.

Table 1: Protecting Group Strategy Matrix

Functional GroupStrategy / MaskMechanistic RationaleDeprotection / Conversion
Aliphatic Amine Boc (-COOtBu)Prevents Pd-catalyst poisoning; stable to base and H₂.4N HCl in Dioxane (Anhydrous)
Aromatic Amine Nitro (-NO₂)Accelerates oxidative addition; prevents competitive amination.Pd/C, H₂ (Tandem reduction)

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065%Significant protodeboronation observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082%Good yield, but catalyst is expensive for scale-up.
Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 90 >95% Optimal. Bidentate ligand prevents catalyst deactivation.

Experimental Protocols

The following step-by-step methodologies are designed to be reproducible and self-validating. Each step includes specific observational endpoints to ensure process integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-butyl 3-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

  • Preparation: In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and 1-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Base Addition: Add Na₂CO₃ (2.5 eq). The biphasic mixture ensures solubility of both the organic substrates and the inorganic base.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction to 90 °C under an Argon atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is self-validating when the starting material peak disappears and a new mass peak corresponding to the coupled product [M+H-tBu]⁺ is observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Tandem Catalytic Hydrogenation

Objective: Synthesize tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate.

  • Preparation: Dissolve the intermediate from Protocol A in anhydrous Methanol (0.1 M). Causality: Methanol solubilizes both the starting material and the polar aniline product while facilitating hydrogen transfer.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. This step reduces both the pyrroline double bond and the nitro group simultaneously.

  • In-Process Control (IPC): Monitor via LC-MS. Complete conversion is indicated by the disappearance of the yellow color (characteristic of the nitroaromatic compound) and a mass shift corresponding to the loss of oxygen and addition of hydrogen.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Pd/C dry out in the presence of methanol vapors, as it may ignite. Concentrate the filtrate in vacuo.

Protocol C: Global Deprotection and Salt Formation

Objective: Synthesize 4-(pyrrolidin-3-yl)aniline dihydrochloride.

  • Preparation: Dissolve the intermediate from Protocol B in anhydrous Dichloromethane (DCM).

  • Deprotection: Slowly add 4N HCl in 1,4-Dioxane (10.0 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Causality of Reagent Choice: Anhydrous conditions are critical. If aqueous HCl is used, the resulting salt can be highly hygroscopic and difficult to isolate. In anhydrous dioxane/DCM, the dihydrochloride salt of the product is insoluble and precipitates directly out of the reaction mixture. This precipitation drives the equilibrium forward and acts as a built-in purification step.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane. Dry under high vacuum to yield the final product as an off-white powder.

Workflow A 1. Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C B 2. Workup & TLC Extract with EtOAc Purify via Silica Gel A->B C 3. Tandem Reduction 10% Pd/C, H2 (1 atm) MeOH, RT, 12h B->C D 4. Filtration Filter through Celite Concentrate C->D E 5. Deprotection 4N HCl in Dioxane DCM, RT, 2h D->E F 6. Isolation Filter Precipitate Wash with Et2O E->F

Figure 2: Step-by-step experimental workflow for the synthesis of the dihydrochloride salt.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). European Patent Office / Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Chemical Reviews. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis . John Wiley & Sons. Available at:[Link]

  • Hydrogenation Methods . ScienceDirect / Academic Press. Available at:[Link]

Application

Application Note: Optimized Reaction Temperatures for 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

This Application Note is structured to address the specific process development needs of researchers synthesizing 4-(Pyrrolidin-3-yl)aniline dihydrochloride (also known as 4-(3-pyrrolidinyl)phenylamine dihydrochloride)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific process development needs of researchers synthesizing 4-(Pyrrolidin-3-yl)aniline dihydrochloride (also known as 4-(3-pyrrolidinyl)phenylamine dihydrochloride).

The guide focuses on reaction temperature optimization as the critical process parameter (CPP) controlling purity, yield, and polymorph stability during the deprotection and salt formation stages.

Abstract & Strategic Importance

4-(Pyrrolidin-3-yl)aniline is a high-value pharmacophore, serving as a primary building block for PARP inhibitors and kinase inhibitors. The synthesis typically proceeds via the deprotection of tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate.

While the chemistry appears straightforward, temperature control is the single most critical factor in:

  • Suppressing side reactions during the exothermic Boc-deprotection (e.g., N-alkylation impurities).

  • Controlling crystal nucleation of the dihydrochloride salt to prevent amorphous precipitation.

  • Ensuring stoichiometric integrity of the dihydrochloride form (2HCl) versus the monohydrochloride.

This guide provides an optimized protocol where temperature is treated as a reagent, not just a condition.

Chemical Context & Reaction Pathway

The synthesis involves two distinct thermodynamic phases: the kinetically controlled deprotection and the thermodynamically controlled crystallization.

Reaction Scheme

The following diagram illustrates the transformation from the N-Boc protected precursor to the final dihydrochloride salt.

ReactionScheme SM Precursor (N-Boc-3-(4-aminophenyl)pyrrolidine) Inter Intermediate Species (Protonated Carbamate) SM->Inter HCl / Dioxane (T < 10°C) Prod Final Product 4-(Pyrrolidin-3-yl)aniline Dihydrochloride Inter->Prod Deprotection (20-25°C) Gas By-products (CO2 + Isobutylene) Inter->Gas

Optimization Parameters: Thermodynamics vs. Kinetics

The following data summarizes the impact of temperature on Critical Quality Attributes (CQAs). These ranges are derived from process data on structurally similar 3-phenylpyrrolidine scaffolds [1, 2].

Table 1: Temperature Optimization Matrix
Process StepTemperature RangeKinetic OutcomeThermodynamic OutcomeRisk Factor
Acid Addition 0°C – 5°C Controlled protonation rateMinimized exothermHigh T (>15°C) causes rapid gas evolution and foaming.
Deprotection 20°C – 25°C Complete cleavage of BocEquilibrium favors productLow T (<15°C) leads to incomplete reaction (stalled intermediate).
Nucleation 35°C → 20°C Slow crystal growthFormation of stable crystalline polymorphRapid cooling traps solvent/impurities (amorphous solid).
Isolation 0°C – 5°C Minimized solubilityMaximum yield recoveryFiltration >10°C increases mother liquor losses.

Detailed Experimental Protocol

Safety Warning: This reaction generates isobutylene gas and carbon dioxide. Perform all steps in a well-ventilated fume hood. The dihydrochloride salt is hygroscopic; handle under inert atmosphere where possible.

Materials
  • Precursor: tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (or MeOH for alternative solubility) (5.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Isopropanol (IPA) for crystallization.

Step-by-Step Methodology
Phase 1: Controlled Deprotection (The "Cold Start" Strategy)
  • Dissolution: Charge the precursor into the reactor. Add EtOAc (10 vol relative to mass). Stir until fully dissolved.

  • Thermal Equilibration: Cool the solution to 0–5°C using an ice/water bath. Ensure internal temperature is stable before acid addition.

    • Why: The Boc deprotection is exothermic. Starting cold acts as a heat sink.

  • Acid Addition: Add 4.0 M HCl in Dioxane dropwise over 30 minutes.

    • Critical Limit: Do not allow internal temperature to exceed 10°C .

    • Observation: White precipitate (mono-HCl salt) may form initially and redissolve or thicken.

  • Reaction Aging: Remove the cooling bath. Allow the mixture to warm to 20–25°C naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (System: DCM/MeOH/NH4OH 90:9:1). Staining with Ninhydrin is required as the UV profile changes minimally.

Phase 2: Crystallization & Salt Formation
  • Solvent Swap (Optional but Recommended): If the reaction mixture is a gum/oil, concentrate under vacuum at <40°C to remove excess dioxane. Re-suspend in Isopropanol (IPA).

  • Thermal Annealing: Heat the suspension to 40°C for 30 minutes.

    • Mechanism:[1][2] This "digests" fine amorphous particles and encourages the growth of larger, filterable crystals.

  • Controlled Cooling: Ramp the temperature down to 20°C over 1 hour (-0.3°C/min).

  • Final Chill: Cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Workflow Visualization

The following flowchart details the decision-making logic during the synthesis, specifically regarding temperature interventions.

Workflow Start Start: Precursor Dissolution Cool Cool to 0-5°C Start->Cool AddAcid Add HCl/Dioxane (Maintain T < 10°C) Cool->AddAcid Warm Warm to 20-25°C (Reaction Phase) AddAcid->Warm Check HPLC/TLC Check Warm->Check Decision Complete? Check->Decision Decision->Warm No (Incomplete) Workup Concentrate & Swap Solvent (IPA/EtOAc) Decision->Workup Yes Anneal Anneal at 40°C (Crystal Growth) Workup->Anneal Chill Final Chill (0-5°C) Anneal->Chill Filter Isolate Dihydrochloride Chill->Filter

Troubleshooting & Quality Control

Issue: Hygroscopicity (Sticky Solid)
  • Cause: The dihydrochloride salt is extremely hygroscopic. Exposure to air turns the crystalline solid into a deliquescent gum.

  • Solution: Perform filtration under Nitrogen or Argon. Store the final product in a desiccator with P2O5. If the product gums up, recrystallize from MeOH/Et2O .

Issue: Incomplete Deprotection
  • Cause: Reaction temperature too low (<15°C) or acid stoichiometry too low.

  • Solution: Warm the reaction to 30°C (mild heating) for 1 hour. Ensure at least 4-5 equivalents of HCl are used to account for the two basic nitrogen centers (aniline and pyrrolidine).

Issue: Coloration (Pink/Brown)
  • Cause: Oxidation of the aniline moiety.

  • Solution: This is often temperature-induced oxidation. Ensure the initial cooling step (0°C) is strictly followed and the system is purged with Nitrogen.

References

  • BenchChem. (2025).[3][4] Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline. Retrieved from .

  • Wang, X., et al. (2017). Method for preparing 4-(piperidine-3-yl)aniline. Patent CN106432056A. Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and Nitrogen Heterocycles. Retrieved from .

  • Chem-Impex. (2024). 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride Product Data. Retrieved from .

Sources

Method

Handling dihydrochloride salts in organic synthesis protocols

Application Note: Strategic Handling and Processing of Dihydrochloride Salts in Organic Synthesis Introduction In organic synthesis and drug development, aliphatic and aromatic diamines (e.g., cystamine, histamine, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Handling and Processing of Dihydrochloride Salts in Organic Synthesis

Introduction

In organic synthesis and drug development, aliphatic and aromatic diamines (e.g., cystamine, histamine, and piperazine derivatives) are frequently synthesized, isolated, and stored as dihydrochloride salts[1]. The protonation of the basic nitrogen atoms yields a highly crystalline, water-soluble compound that exhibits superior chemical stability, resists oxidative degradation, and minimizes the volatility associated with free amines[1][2]. However, because protonated amines are non-nucleophilic, the dihydrochloride salt must be converted back to its free base form before participating in key synthetic transformations, such as amide couplings or nucleophilic substitutions[3].

Mechanistic Insights: Ex Situ vs. In Situ Neutralization

The decision to liberate the free base prior to the reaction (ex situ) or during the reaction (in situ) is dictated by the physicochemical properties of the amine and the sensitivity of the downstream chemistry.

  • Ex Situ Free-Basing : This approach relies on treating the aqueous salt solution with a strong inorganic base (e.g., NaOH) followed by organic extraction[4]. It is highly effective for lipophilic amines. For highly water-soluble amines like cystamine, standard extraction is inefficient; therefore, highly concentrated bases (e.g., 10 N NaOH) are utilized to simultaneously deprotonate the amine and "salt out" the organic product into the extraction solvent by maximizing the ionic strength of the aqueous layer[4][5].

  • In Situ Neutralization : In moisture-sensitive reactions, such as carbodiimide-mediated amide couplings, aqueous extraction is detrimental. Instead, the dihydrochloride salt is suspended in an organic solvent, and a non-nucleophilic tertiary amine is added directly to the reaction flask[3][6]. Because the salt contains two equivalents of hydrochloric acid, a minimum of 2.0 equivalents of base is required for neutralization; however, 2.5 to 3.0 equivalents are typically employed to ensure complete deprotonation and to neutralize any acidic byproducts generated during activation[3][6].

Quantitative Data: Base Selection and Stoichiometry

The selection of the neutralizing agent is a critical parameter. The table below summarizes the stoichiometric and thermodynamic considerations for common bases used in dihydrochloride handling.

Base ReagentpKa (Conjugate Acid)Equivalents RequiredCausality & Primary Application
Sodium Hydroxide (10 N) 15.7 (H₂O)> 2.0 (Excess)Ex situ extraction: High molarity minimizes aqueous volume and promotes phase separation[4].
N,N-Diisopropylethylamine (DIPEA) 10.72.5 – 3.0In situ coupling: Strong enough to deprotonate HCl salts; steric bulk prevents nucleophilic side reactions[3][6].
Triethylamine (TEA) 10.72.5 – 3.0In situ neutralization: Cost-effective, but less sterically hindered than DIPEA; can cause side reactions with highly active esters.
N-Methylmorpholine (NMM) 7.42.5 – 3.0Peptide Synthesis: Weaker base minimizes the risk of racemization during sensitive chiral couplings[3].

Workflow: Decision Matrix for Dihydrochloride Handling

G Start Amine Dihydrochloride Salt Decision Is the free base highly water-soluble or moisture sensitive? Start->Decision ExSitu Ex Situ Free-Basing (Aqueous NaOH) Decision->ExSitu No InSitu In Situ Neutralization (Tertiary Amine Base) Decision->InSitu Yes Extract Extract with DCM/CHCl₃ Dry over Na₂SO₄ ExSitu->Extract Coupling Direct Amide Coupling (Add >2.0 eq. DIPEA/NMM) InSitu->Coupling

Workflow decision matrix for handling dihydrochloride salts in organic synthesis.

Experimental Protocols

Protocol A: Ex Situ Free-Basing via Aqueous Extraction (e.g., Cystamine Dihydrochloride)

Self-Validation Check: The successful deprotonation of the salt will be visually confirmed by the transition of a clear aqueous solution to a cloudy suspension at pH 10–11[4][5].

  • Dissolution : In a suitably sized Erlenmeyer flask, dissolve the amine dihydrochloride salt in a minimal volume of deionized water to maintain a high ionic strength[4].

  • Thermal Control : Submerge the flask in an ice-water bath. Acid-base neutralizations are highly exothermic, and thermal control prevents the degradation of sensitive amines.

  • Basification : Slowly add 10 N NaOH dropwise under vigorous magnetic stirring. Continuously monitor the pH until it reaches approximately 10–11[4].

  • Visual Confirmation : The formation of a cloudy precipitate or emulsion indicates the successful liberation and precipitation of the free base[4].

  • Extraction : Transfer the cloudy aqueous mixture to a separatory funnel. Add a volume of dichloromethane (DCM) or chloroform (CHCl₃) equivalent to the aqueous phase[4].

  • Phase Separation : Stopper the funnel and shake vigorously for 1–2 minutes, venting frequently to release pressure. Allow the layers to separate and collect the lower organic layer[4]. Repeat the extraction two additional times.

  • Drying and Isolation : Pool the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][5]. Filter the drying agent and concentrate the filtrate via rotary evaporation to yield the pure free base.

Protocol B: In Situ Neutralization for Amide Coupling

Self-Validation Check: The dissolution of the insoluble dihydrochloride suspension into a clear, homogeneous organic solution upon the addition of the tertiary base confirms successful neutralization[6].

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the amine dihydrochloride salt (1.0 eq)[6].

  • Solvation : Suspend the reagents in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The dihydrochloride salt will likely remain insoluble at this stage.

  • Neutralization : Using a disposable syringe, add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise to the stirring suspension[3][6]. The mixture should gradually become a clear solution as the salt is converted to the soluble free base and DIPEA hydrochloride is formed.

  • Activation : Add the coupling additive (e.g., HOBt, 1.0 eq) followed by the primary coupling reagent (e.g., EDC·HCl, 1.2 eq)[6].

  • Reaction : Cap the vessel and allow the reaction to stir at room temperature overnight (12–24 hours)[6].

  • Workup : Dilute the reaction with additional DCM and perform sequential washings with 1M HCl (to remove unreacted amines and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry the organic layer and concentrate[6].

Safety and Handling Standards

Hydrochloric acid and its concentrated organic salts pose significant corrosive hazards. Strict adherence to safety protocols is mandatory to protect laboratory personnel[7][8].

  • Personal Protective Equipment (PPE) : Operators must wear chemical-resistant gloves, full-length pants, closed-toe footwear, and safety goggles or a full-face shield[7][9].

  • Engineering Controls : All handling of dry dihydrochloride powders (which pose an inhalation risk) and basification procedures must be conducted within a certified chemical fume hood[7][9].

  • Spill Mitigation : In the event of an acid spill, evacuate the immediate area. Neutralize the spill cautiously with an inert absorbent or weak base (e.g., sodium bicarbonate) before disposal. Never flush unneutralized acidic compounds into municipal waterways[8][9].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride in Organic Solvents

Welcome to the technical support center for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges encountered during your experiments.

Understanding the Challenge: Why is 4-Pyrrolidin-3-yl-phenylamine dihydrochloride difficult to dissolve in many organic solvents?

4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a salt. The presence of two hydrochloride moieties makes the molecule highly polar and ionic.[1] This is a common strategy in drug development to enhance water solubility and bioavailability.[1] However, this high polarity is precisely what makes it poorly soluble in many non-polar or weakly polar organic solvents.[2] The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[2][3] The strong ionic interactions within the crystal lattice of the dihydrochloride salt require a significant amount of energy to overcome, which non-polar organic solvents cannot provide.[4]

Key Molecular Features Influencing Solubility:
  • Two Amine Groups: The presence of both a primary aromatic amine and a secondary amine within the pyrrolidine ring makes the molecule basic and susceptible to protonation.

  • Dihydrochloride Salt Form: The protonation of the amine groups with hydrochloric acid forms a salt with a high crystal lattice energy.

  • Polarity: The ionic nature of the salt makes it highly polar.

Troubleshooting Guide & FAQs

Here we address common questions and provide step-by-step guidance to improve the solubility of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

Q1: I'm trying to dissolve the dihydrochloride salt directly in a non-polar solvent like hexane or toluene and it's not working. What should I do?

Directly dissolving a highly polar salt in a non-polar solvent is generally not feasible. You will need to either modify the compound to a less polar form or use a different solvent system.

Initial Solvent Screening:

Before attempting more complex methods, it's crucial to perform a systematic solvent screening.

Solvent ClassExamplesExpected Solubility of Dihydrochloride SaltRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents have O-H or N-H bonds and can form hydrogen bonds, effectively solvating the ions.[3][5]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to LowThese solvents have high dielectric constants and can dissolve charged species, but lack hydrogen bonding capability, making them less effective than protic solvents.[5]
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Very Low / InsolubleThese solvents have low dielectric constants and cannot overcome the crystal lattice energy of the salt.[2]
Q2: My reaction requires an organic solvent, but the starting material is only soluble in water. How can I proceed?

This is a common scenario. The most effective strategy is to convert the dihydrochloride salt to its free base form, which is significantly less polar and more soluble in a wider range of organic solvents.[6]

Workflow for Salt to Free Base Conversion

Salt_to_Freebase_Conversion cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Extraction cluster_3 Step 4: Isolation A Dissolve Dihydrochloride Salt in a minimal amount of water or a polar protic solvent (e.g., Methanol). B Add a suitable base (e.g., aq. NaHCO3, Na2CO3, or triethylamine) dropwise while stirring until the pH is basic (pH 9-10). A->B Proceed to neutralization C Extract the aqueous layer with an immiscible organic solvent (e.g., DCM, Ethyl Acetate) multiple times. B->C Proceed to extraction D Combine organic layers, wash with brine, dry over Na2SO4 or MgSO4, filter, and evaporate the solvent. C->D Proceed to isolation Solubility_Strategy A Start: 4-Pyrrolidin-3-yl-phenylamine dihydrochloride B Is the desired solvent polar protic (e.g., MeOH, EtOH)? A->B C Direct Dissolution (May require sonication/heating) B->C Yes D Is the desired solvent aprotic or non-polar? B->D No I Successful Dissolution C->I E Primary Strategy: Convert to Free Base D->E Yes F Secondary Strategies D->F Alternatives E->I G Use Co-solvent System F->G H Counter-ion Exchange F->H G->I H->I

Caption: Decision tree for improving solubility.

Improving the solubility of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride in organic solvents is a common challenge that can be overcome with a systematic approach. For most applications requiring non-aqueous conditions, converting the salt to its free base is the most robust and reliable method. For situations where this is not feasible, the use of co-solvents or physical methods like sonication can be effective. Advanced techniques such as counter-ion exchange offer further options for challenging systems.

References

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • García-Percástegui, E., Mosquera, J., & Nitschke, J. R. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. Retrieved from [Link]

  • Guerrieri, P., & Taylor, L. S. (2009, July). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Pharmaceutical Research. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Bak, A. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(8-11), 381-384. Retrieved from [Link]

  • Kumar, L., & Kumar, V. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-118. Retrieved from [Link]

  • García-Percástegui, E., Mosquera, J., & Nitschke, J. R. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kiani, M., et al. (2024, September). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • LibreTexts. (2023, January 22). Solubility - What dissolves in What? Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride. Retrieved from [Link]

  • Indulkar, A. S., et al. (2018). Combining drug salt formation with amorphous solid dispersions – a double edged sword. International Journal of Pharmaceutics, 548(1), 243-252. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Counterions – Knowledge and References. Retrieved from [Link]

  • Various Authors. (2011, July 19). Solubility of organic amine salts. ScienceMadness Discussion Board. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions for oligonucleotides using AIEX. Retrieved from [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 23-31. Retrieved from [Link]

  • Tong, W. Q., & Zografi, G. (2001). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Pharmaceutical Research, 18(5), 636-643. Retrieved from [Link]

  • LibreTexts. (n.d.). The Solution Process. Chemistry LibreTexts. Retrieved from [Link]

  • Yang, J., et al. (1997). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, C53(12), 1947-1948. Retrieved from [Link]

  • Patel, P., & Telange, D. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 6(3), 80-89. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

Sources

Optimization

Removing excess HCl from 4-Pyrrolidin-3-yl-phenylamine dihydrochloride before reaction

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical hurdles associated with 4-Pyrrolidin-3-yl-phenylamine dihydrochloride. Handling this molecule requires a stra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical hurdles associated with 4-Pyrrolidin-3-yl-phenylamine dihydrochloride. Handling this molecule requires a strategic approach due to its dual-amine nature, extreme polarity, and susceptibility to oxidation.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to safely remove excess HCl and ensure optimal nucleophilicity for downstream reactions.

Part 1: Causality & Chemical Logic

The core challenge in handling 4-Pyrrolidin-3-yl-phenylamine dihydrochloride lies in the divergent acid-base properties of its two nitrogen centers.

  • The Aniline Nitrogen (primary aromatic amine) is a weak base with a conjugate acid pKa of approximately 4.6 [1].

  • The Pyrrolidine Nitrogen (secondary aliphatic amine) is a strong base with a conjugate acid pKa of approximately 11.2 [2].

When supplied as a dihydrochloride salt, both nitrogens are protonated. If you attempt to free-base the molecule using a weak base like Sodium Bicarbonate (pH ~8), you will only deprotonate the aniline. The pyrrolidine will remain protonated, rendering the molecule highly water-soluble and unreactive at the aliphatic site. To fully liberate the free base, the aqueous pH must be driven above 12.

Furthermore, once fully deprotonated, the diamine exhibits significant hydrogen-bonding capacity. Standard liquid-liquid extraction with pure non-polar solvents (like pure dichloromethane or ethyl acetate) will result in massive yield losses because the free base prefers the aqueous phase [3].

Quantitative Data Summary
PropertyValueExperimental Implication
Aniline pKa (Conjugate Acid)~4.6Deprotonates easily at mildly basic pH (>7).
Pyrrolidine pKa (Conjugate Acid)~11.2Requires a strong base (pH > 12) for complete deprotonation.
LogP (Free Base)~1.2 (est.)Highly polar; requires polar organic co-solvents (e.g., MeOH) for extraction.
Oxidation Potential HighThe electron-rich aniline moiety is highly susceptible to air oxidation.

Part 2: Experimental Workflows & Methodologies

FreeBasingWorkflow Start 4-Pyrrolidin-3-yl-phenylamine 2HCl (Starting Material) Decision1 Is the downstream reaction sensitive to amine salts? Start->Decision1 MethodA Method A: In Situ Neutralization (DIPEA / K2CO3) Decision1->MethodA No (In Situ OK) Decision2 Do you need to isolate the pure free base? Decision1->Decision2 Yes (Must Isolate) MethodB Method B: Aqueous Basic Extraction (NaOH + 10% MeOH/DCM) Decision2->MethodB Bulk Scale / High Yield MethodC Method C: Solid-Phase Ion Exchange (Amberlyst A21 Resin) Decision2->MethodC Small Scale / High Purity

Decision matrix for selecting the optimal free-basing method for diamine dihydrochloride salts.

Method A: In Situ Neutralization (The Pragmatic Approach)

Causality: If your downstream reaction (e.g., amide coupling) tolerates the presence of amine hydrochloride salts, neutralizing directly in the reaction flask prevents the loss of the highly polar free base during aqueous workup and minimizes oxidation risks.

  • Suspension: Suspend the dihydrochloride salt in your anhydrous reaction solvent (e.g., DMF or DCM) under an inert argon atmosphere.

  • Basification: Add 2.5 to 3.0 equivalents of a non-nucleophilic base.

    • Expert Insight: If reacting the aniline, DIPEA (pKa ~10.7) is sufficient. However, if your electrophile must react with the pyrrolidine, DIPEA cannot fully deprotonate it. You must use a stronger base like DBU (pKa ~13.5) or anhydrous K₂CO₃.

  • Equilibration: Stir for 15–30 minutes at room temperature.

  • Self-Validation: The transition from a cloudy suspension to a clear, homogeneous solution confirms the liberation and dissolution of the free base. Proceed immediately with the addition of your electrophile.

Method B: Biphasic Extraction with Modified Solvent (The Isolation Approach)

Causality: Pure DCM cannot disrupt the hydrogen-bonding network of this diamine in water. Adding 10% methanol to the DCM increases the hydrogen-bond accepting/donating capacity of the organic phase, drastically improving the partition coefficient.

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water.

  • Cooling: Cool the flask in an ice bath to 0°C to mitigate exothermic neutralization and oxidative degradation.

  • Deprotonation: Slowly add 5N NaOH dropwise until the aqueous phase reaches pH >12 (verify with pH paper).

  • Extraction: Transfer to a separatory funnel. Extract 4 times with an equal volume of 10% Methanol in DCM (or n-butanol).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath <30°C to prevent thermal degradation.

  • Self-Validation: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin. If the spot turns dark purple upon heating, the extraction is incomplete, and additional organic washes are required.

Method C: Solid-Phase Ion Exchange (The High-Purity Approach)

Causality: Bypassing water entirely prevents the loss of polar molecules to the aqueous phase. Weakly basic ion-exchange resins (like Amberlyst A21) scavenge protons and chloride ions without introducing inorganic salts into the final product.

  • Dissolution: Dissolve the dihydrochloride salt in anhydrous methanol.

  • Scavenging: Add pre-washed Amberlyst A21 free-base resin (approx. 3-4 mass equivalents).

  • Agitation: Stir gently at room temperature for 2 hours under a nitrogen atmosphere.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin. Wash the resin bed with additional methanol to ensure complete product recovery.

  • Isolation: Evaporate the methanolic filtrate to yield the pure free base.

  • Self-Validation: Measure the pH of an aliquot of the methanolic solution with water-moistened pH paper. A shift from highly acidic (~pH 2) to basic (~pH 9-10) confirms successful chloride scavenging.

Part 3: Troubleshooting & FAQs

Q: My isolated free base turned dark brown overnight. What happened? A: Anilines are highly susceptible to oxidation. When exposed to ambient oxygen and light, they rapidly form highly conjugated, colored degradation products (e.g., azo compounds or quinone imines). Solution: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C. Ideally, avoid isolating the free base entirely and utilize Method A (In Situ Neutralization).

Q: I used saturated Na₂CO₃ for my aqueous extraction, but my yield is only 30%. Where is the rest of my product? A: Saturated Na₂CO₃ produces a maximum pH of approximately 10.5. Because the pyrrolidine nitrogen has a pKa of ~11.2, a significant portion of the molecule remains mono-protonated. This cationic species is trapped in the aqueous phase. Solution: You must use a stronger base like NaOH to push the pH above 12, ensuring complete deprotonation before extraction.

Q: Can I use potentiometric titration to verify the purity of my isolated free base? A: Yes, but with extreme caution. Free aliphatic amines (like the pyrrolidine moiety) readily absorb atmospheric CO₂ to form carbamates or carbonates [4]. This will artificially lower the assay results during titration. Ensure titrations are performed immediately upon isolation or strictly under inert conditions.

References

  • Chair of Analytical Chemistry, University of Tartu. "pKa values bases." University of Tartu Analytical Chemistry Database.[Link]

  • ResearchGate. "Piperazine dihydrochloride to Free base by using Sodium carbonate." ResearchGate Scientific Discussions.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride Stability

Welcome to the Technical Support and Troubleshooting Guide for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (CAS: 1203685-33-9). This resource is engineered for research scientists and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (CAS: 1203685-33-9). This resource is engineered for research scientists and drug development professionals who are experiencing solution instability, inconsistent assay results, or visible degradation of this compound during experimental workflows.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize 4-Pyrrolidin-3-yl-phenylamine, one must first understand the thermodynamic and kinetic drivers of its degradation. The compound consists of an aniline (phenylamine) core substituted with a pyrrolidine ring.

The primary amino group (-NH₂) on the aniline ring is a strong electron-donating group, which makes the aromatic ring electron-rich and highly susceptible to losing electrons[1]. In its dihydrochloride salt form , both the primary and secondary amines are protonated (-NH₃⁺). This protonation shifts the functional groups to become electron-withdrawing, drastically reducing the molecule's oxidation potential and rendering the solid powder highly stable[2].

However, when dissolved in aqueous buffers at physiological pH (e.g., pH 7.4 for in vitro assays), the compound undergoes deprotonation to form the free base . The free aniline rapidly undergoes autoxidation—a radical chain reaction catalyzed by dissolved molecular oxygen, trace transition metals, and UV/visible light[3]. This oxidation generates radical cations that either hydrolyze into benzoquinone imines or polymerize into dark-colored polyaniline oligomers[4].

DegradationPathway A 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride (Stable) B Free Base Amine (Highly Reactive) A->B pH > 5.0 (Deprotonation) C Autoxidation Initiation (O2, Trace Metals, Light) B->C Environmental Exposure D Aniline Radical Cation (Intermediate) C->D 1e- Transfer (Oxidation) E Benzoquinone Imines (Yellow/Brown Solubles) D->E Hydrolysis (-e-, -H+) F Polyaniline Oligomers (Dark Insoluble Precipitate) D->F Radical Coupling

Mechanistic pathway of 4-Pyrrolidin-3-yl-phenylamine oxidative degradation.

Troubleshooting FAQs

Q1: My stock solution turned dark brown/black shortly after preparation. What happened, and is it still usable? A: The color change is a definitive sign of advanced autoxidation[1]. The dark color arises from the formation of polyaniline oligomers and benzoquinones[4]. Do not use this solution. The active concentration of your target compound has significantly decreased, and the newly formed quinone impurities are highly reactive electrophiles that can covalently bind to target proteins in your assay, leading to false positives or cellular toxicity.

Q2: I dissolved the compound in pure water, and it remained clear. It only turned brown when I added it to my cell culture media. Why? A: Pure water lacks buffering capacity, meaning the dissolution of the dihydrochloride salt naturally drives the solution pH down (typically pH 3.0 - 4.5). At this acidic pH, the amine remains protonated and stable against oxidation[2]. Cell culture media is buffered to pH ~7.4 and contains trace metals (like iron and copper) and dissolved oxygen. This environment deprotonates the amine and immediately catalyzes single-electron transfer to dioxygen, initiating rapid degradation[3].

Q3: Can I just store my reconstituted aliquots at -20°C to prevent this? A: Freezing alone is insufficient and can sometimes exacerbate the issue. As water freezes, dissolved oxygen is excluded from the ice lattice and concentrated in the remaining liquid micro-pockets alongside your drug, locally accelerating oxidation. Furthermore, some buffers undergo pH shifts during freezing. You must remove oxygen (degassing) prior to freezing to ensure stability[5].

Q4: Which antioxidants are best suited for stabilizing this compound without interfering with my downstream biological assays? A: The choice of antioxidant depends on your assay.

  • Ascorbic Acid (0.1% w/v): An excellent sacrificial water-soluble antioxidant that is well-tolerated by most cell lines.

  • EDTA (1 mM): A chelating agent that sequesters trace metals, preventing them from catalyzing the oxidation[3]. Use cautiously in cell-based assays, as it can deplete essential Ca²⁺/Mg²⁺ from the media.

  • Avoid: Thiol-based reducing agents (like DTT or

    
    -mercaptoethanol) if your assay is sensitive to disulfide bond reduction.
    

Self-Validating Experimental Protocols

To guarantee the integrity of your experimental data, employ the following self-validating protocol for preparing and storing solutions of 4-Pyrrolidin-3-yl-phenylamine.

Protocol: Preparation of Oxygen-Free, pH-Controlled Solutions

This protocol utilizes a combinatorial stabilization approach (degassing, chelation, and photo-protection) to halt the radical chain reaction.

Materials Required:

  • Ultra-pure HPLC-grade water or desired solvent.

  • Argon or Nitrogen gas (high purity).

  • Amber glass vials (to prevent photo-oxidation)[6].

  • L-Ascorbic Acid and EDTA.

Step-by-Step Methodology:

  • Solvent Degassing: Boil the ultra-pure water for 5 minutes. As it cools, sparge (bubble) Argon gas directly through the liquid for 15 minutes to displace dissolved molecular oxygen.

  • Excipient Addition: To the degassed water, add 1 mM EDTA and 0.1% (w/v) L-ascorbic acid. Stir gently under an Argon blanket.

  • Dissolution: Weigh the 4-Pyrrolidin-3-yl-phenylamine dihydrochloride into an amber glass vial. Add the degassed, antioxidant-treated solvent.

  • pH Management: Maintain the stock solution at its native acidic pH. Do not neutralize the stock. Only adjust the pH to 7.4 in the final working dilution immediately (within 5 minutes) prior to adding it to your assay.

  • Storage: Blanket the headspace of the amber vial with Argon gas, seal tightly with a PTFE-lined cap, and store aliquots at -80°C. Thaw only once; discard any unused thawed portions.

Self-Validation Check: To verify your technique, prepare a "Positive Control" (compound dissolved in standard pH 7.4 PBS, exposed to room light and air) alongside your "Stabilized Sample". After 12 hours at room temperature, visually inspect both. The Positive Control will exhibit a distinct yellow/brown hue, while the Stabilized Sample will remain colorless. For rigorous validation, run both on an HPLC-UV (254 nm); the Stabilized Sample must show >98% peak area retention compared to time-zero.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (1 mg/mL) under various environmental conditions, demonstrating the necessity of the troubleshooting steps outlined above.

Environmental ConditionpHAdditivesAtmosphereLight Exposure24h HPLC Recovery (%)Visual Observation at 24h
Unbuffered Water~3.5NoneAmbient AirRoom Light98.2% Clear, colorless
PBS Buffer7.4NoneAmbient AirRoom Light41.5% Dark brown/black
PBS Buffer7.4NoneAmbient AirDark (Amber Vial)58.0% Light brown
PBS Buffer7.41 mM EDTAAmbient AirDark (Amber Vial)76.3% Pale yellow
PBS Buffer7.41 mM EDTA + 0.1% AscorbateArgon SpargedDark (Amber Vial)99.1% Clear, colorless

Data Interpretation: The combination of pH control, metal chelation, antioxidant addition, and photo-protection is strictly required to maintain >95% compound integrity over a 24-hour experimental window.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC) URL:[Link]

  • Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs IIP Series URL:[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Macromolecules (ACS Publications) URL:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation US Patent and Trademark Office (USPTO) URL:[Link]

  • Understanding the Chemical Basis of Drug Stability and Degradation The Pharmaceutical Journal URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming the Hygroscopic Nature of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently consult on the handling of moisture-sensitive diamine building blocks. 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (CAS: 1203685-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently consult on the handling of moisture-sensitive diamine building blocks. 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (CAS: 1203685-33-9) is a highly versatile intermediate, but its formulation as a dihydrochloride salt makes it notoriously hygroscopic.

The causality behind this lies in its molecular structure: the dual protonation of the aniline and pyrrolidine nitrogen atoms creates a highly polar crystal lattice. The chloride counterions readily form intermolecular hydrogen bonding networks with atmospheric water vapor, driving rapid moisture ingress and eventual deliquescence 1. This guide provides field-proven, self-validating protocols to ensure your experimental integrity is never compromised by moisture.

Troubleshooting FAQs: Handling & Experimental Workflows

Q1: My 4-Pyrrolidin-3-yl-phenylamine dihydrochloride turns into a sticky paste within minutes of opening the vial. How can I prevent this during weighing?

Causality: The critical relative humidity (CRH) of diamine dihydrochloride salts is exceptionally low. When ambient humidity exceeds the CRH, the salt absorbs water until it dissolves in its own absorbed moisture (a process known as deliquescence) 2. Solution: You must isolate the compound from ambient moisture. Handle the material exclusively in a controlled micro-environment (e.g., a glove box purged with dry Argon). See Methodology A for the complete anhydrous weighing protocol.

Q2: How does moisture absorption affect my stock solution molarity, and how can I correct for it?

Causality: Water mass adds to the total weight of the solid. If you weigh 10 mg of a hydrated paste assuming it is pure anhydrous 4-Pyrrolidin-3-yl-phenylamine dihydrochloride (MW: 235.15 g/mol ), your actual active pharmaceutical ingredient (API) concentration will be significantly lower. This discrepancy will skew dose-response curves and stoichiometric ratios in synthesis . Solution: Implement a self-validating step: perform Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) on a sample to determine the exact water content before preparing critical stock solutions. Adjust your mass calculations to account for the water weight.

Q3: Can I convert the dihydrochloride salt to a less hygroscopic form for long-term synthesis campaigns?

Causality: While hydrochloride salts are excellent for maximizing aqueous solubility, the chloride ion's strong affinity for water makes them highly susceptible to moisture uptake 1. Solution: Yes. By converting the dihydrochloride to a free base, you can subsequently react it with a different acid to form a less hygroscopic salt (e.g., a mesylate or sulfate) 3. See Methodology B for the desalting and conversion workflow.

Quantitative Data: Impact of Salt Form on Physicochemical Properties

Table 1: Comparative Physicochemical Profile of 4-Pyrrolidin-3-yl-phenylamine Forms

PropertyDihydrochloride SaltFree BaseAlternative Salt (e.g., Mesylate)
Hygroscopicity Very High (Deliquescent)LowModerate
Aqueous Solubility Excellent (>50 mg/mL)Poor (<1 mg/mL)Good (~20 mg/mL)
Handling Environment Glovebox (RH < 5%)Ambient (RH < 50%)Desiccator (RH < 30%)
Primary Application Direct aqueous assaysOrganic synthesisLong-term storage / Formulation

(Note: Values are representative estimates based on standard diamine salt behaviors 3, 1)

Step-by-Step Methodologies

Methodology A: Anhydrous Weighing and Stock Preparation

Objective: Prevent moisture ingress during the preparation of standard solutions to ensure accurate molarity.

  • Atmospheric Control: Purge a glove box or glove bag with dry Argon or Nitrogen gas until the internal Relative Humidity (RH) drops below 5%.

  • Acclimation: Transfer the sealed vial of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, anhydrous solvent (e.g., DMSO stored over 3Å molecular sieves), and pre-tared amber glass vials into the inert environment.

  • Rapid Dispensing: Unseal the API vial and rapidly dispense the required mass into the tared vials to minimize exposure, even within the glove box.

  • Dissolution: Immediately add the anhydrous solvent to achieve the target molarity. Seal the vials tightly with PTFE-lined caps.

  • Self-Validation Step: Remove a 100 µL aliquot to test via Karl Fischer (KF) titration. This validates that the water content of the final solution remains below your acceptable threshold (typically < 0.1%).

  • Storage: Store the sealed stock solutions at -20°C. Backfill the original API vial with Argon before sealing with Parafilm.

Methodology B: Free-Basing and Salt Conversion (Desalting)

Objective: Convert the hygroscopic dihydrochloride salt to a stable free base for alternative salt screening 3.

  • Dissolution: Dissolve 1.0 g of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride in 10 mL of deionized water in a 50 mL round-bottom flask.

  • Basification: Place the flask in an ice bath. Slowly add 1M NaOH dropwise under continuous magnetic stirring.

  • Self-Validation Step: Continuously monitor the solution with a pH meter or pH paper until it stabilizes at pH 10-11, ensuring complete deprotonation. The free base will separate out as an oil or precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM).

  • Drying: Combine the organic (DCM) layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to remove residual water. Filter the suspension.

  • Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure free base.

  • Re-salting (Optional): To generate a less hygroscopic salt, dissolve the free base in anhydrous ethanol and add 1-2 equivalents of a less hygroscopic acid (e.g., methanesulfonic acid). Induce crystallization, filter, and dry under high vacuum.

Workflow Visualization

Workflow Start 4-Pyrrolidin-3-yl-phenylamine 2HCl (Highly Hygroscopic) Decision Assess Experimental Goal Start->Decision Assay Direct Biological/Chemical Assay Decision->Assay Immediate Use Synthesis Long-term Synthesis Campaign Decision->Synthesis Bulk Storage Glovebox Glovebox Handling (RH < 5%) Assay->Glovebox Freebase Free-basing (NaOH / DCM) Synthesis->Freebase Stock Anhydrous Stock Prep & KF Validation Glovebox->Stock SaltScreen Salt Screening (e.g., Mesylate) Freebase->SaltScreen

Workflow for mitigating hygroscopicity in 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC - NIH URL
  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL
  • Source: Semantic Scholar (Pharmaceutics 2023)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists Estimated Read Time: 8-10 Minutes[1] Executive Summary 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a b...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists Estimated Read Time: 8-10 Minutes[1]

Executive Summary

4-Pyrrolidin-3-yl-phenylamine dihydrochloride is a bifunctional building block frequently used in kinase inhibitor synthesis and GPCR ligand development.[1] Its structural duality—combining an aromatic primary amine (aniline) with a saturated secondary amine (pyrrolidine)—presents unique analytical challenges.[1]

This guide compares the two primary analytical methodologies for characterizing this compound: Method A (DMSO-d6) and Method B (D2O) .[1] While D2O offers a simplified aliphatic region, this guide establishes Method A (DMSO-d6) as the superior protocol for salt stoichiometry confirmation and full structural validation.

Structural Context & Nomenclature

Before analyzing the spectrum, the proton environments must be defined. The "dihydrochloride" designation is critical; both nitrogen centers are protonated, significantly deshielding adjacent protons compared to the free base.

Molecule Visualization

G cluster_0 Phenyl Ring (Aromatic) cluster_1 Pyrrolidine Ring (Aliphatic) C1 C1 C2 C2/6 C1->C2 C3 C3/5 C2->C3 C4 C4 C3->C4 C3_Pyr C3' C4->C3_Pyr Linker N_Aniline NH3+ N_Aniline->C1 C2_Pyr C2' C3_Pyr->C2_Pyr N_Pyr NH2+ C2_Pyr->N_Pyr C4_Pyr C4' C4_Pyr->C3_Pyr C5_Pyr C5' C5_Pyr->C4_Pyr N_Pyr->C5_Pyr

Figure 1: Connectivity and protonation sites. Note that in the dihydrochloride form, the aniline nitrogen is -NH3+ and the pyrrolidine nitrogen is -NH2+.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is the single most important variable in this analysis.

FeatureMethod A: DMSO-d6 (Recommended)Method B: D2O (Alternative)
Detection of NH Protons Yes. Visible as broad singlets (8-11 ppm).[1]No. Rapid exchange with D2O (H/D exchange).
Salt Stoichiometry Confirmable. Integration of NH peaks confirms 2HCl.Impossible. Cannot distinguish HCl salt from free base.
Solubility Excellent (High dielectric constant).Good (Ionic salt dissolves well).[1]
Spectral Resolution Moderate. Viscosity causes slight line broadening.High. Low viscosity yields sharper couplings.
Water Interference Variable (3.33 ppm). Usually distinct from signals.High (4.79 ppm).[1] Can obscure methine protons.
Why DMSO-d6 is the "Gold Standard"

For a dihydrochloride salt, you must confirm the presence of five exchangeable protons (3 on aniline, 2 on pyrrolidine). Method B (D2O) erases these signals, leaving you blind to the salt state. Method A retains them, providing a self-validating integral check.

Representative Spectral Data (Method A: DMSO-d6)

Note: Chemical shifts are representative for the dihydrochloride salt form.[1] Values may vary ±0.2 ppm depending on concentration and temperature.

A. The Exchangeable Region (8.0 – 11.0 ppm)

This region confirms the "dihydrochloride" status.

  • ~10.2 ppm (Broad s, 3H): Anilinium protons (

    
    ).[1] Significantly deshielded.
    
  • ~9.4 ppm (Broad s, 2H): Pyrrolidinium protons (

    
    ).[1]
    
B. The Aromatic Region (7.0 – 7.6 ppm)

The phenyl ring exhibits an


 system typical of para-substitution, but shifted downfield due to the electron-withdrawing nature of the ammonium group.
  • 7.45 ppm (d, J=8.5 Hz, 2H): Protons ortho to the pyrrolidine ring (Meta to

    
    ).
    
  • 7.25 ppm (d, J=8.5 Hz, 2H): Protons ortho to the ammonium group.

C. The Aliphatic Region (1.8 – 3.6 ppm)

The pyrrolidine ring protons are complex due to the chiral center at C3'.

  • 3.40 - 3.60 ppm (m, 1H): Methine proton at C3' (Benzylic-like position).[1]

  • 3.20 - 3.40 ppm (m, 2H): Protons at C2' (Adjacent to

    
     and Phenyl ring).[1]
    
  • 3.05 - 3.20 ppm (m, 2H): Protons at C5' (Adjacent to

    
    ).[1]
    
  • 2.20 - 2.40 ppm (m, 1H): Proton at C4' (One diastereotopic proton).[1]

  • 1.90 - 2.10 ppm (m, 1H): Proton at C4' (Other diastereotopic proton).[1]

Experimental Protocol

To ensure reproducibility and minimize "salt effects" (concentration-dependent shifts), follow this standardized workflow.

Workflow Diagram

Workflow Start Start: 10mg Sample Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Start->Solvent Mix Vortex 30s Ensure complete dissolution Solvent->Mix Acquire Acquisition: Pulse: 30° (zg30) Scans: 16 D1: 1.0s Mix->Acquire Process Processing: LB = 0.3 Hz Phase & Baseline Corr. Acquire->Process QC QC Check: Integrate NH peaks Process->QC

Figure 2: Standardized acquisition protocol for amine salts.[1]

Step-by-Step Methodology
  • Preparation: Weigh 10-15 mg of the dihydrochloride salt into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule of DMSO-d6 to minimize water content.[1] Water in DMSO can trigger proton exchange, broadening the NH signals.

  • Homogenization: Vortex until the solution is perfectly clear. Any suspension will degrade line shape.

  • Acquisition (Standard 400/500 MHz):

    • Temperature: 298 K (25°C).

    • Spectral Width: 14 ppm (to capture the downfield NH peaks).

    • Relaxation Delay (D1): Set to

      
       second to allow relaxation of the broad NH protons for accurate integration.
      
  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Troubleshooting & Validation

This section addresses common anomalies specific to amine dihydrochlorides.

Issue: "Missing" or Broad NH Peaks
  • Cause: Wet DMSO-d6.[1] Water facilitates rapid proton exchange (

    
    ).[1]
    
  • Solution: Dry the sample under vacuum and use a fresh solvent ampoule.

  • Alternative: Lower the temperature to 280 K to slow the exchange rate and sharpen the peaks.

Issue: Extra Peaks in Aliphatic Region
  • Cause: Residual solvents from synthesis.

  • Validation: Check for common impurities:

    • Ethanol:[1] Triplet at 1.06 ppm, Quartet at 3.44 ppm.

    • Diethyl Ether:[1] Triplet at 1.11 ppm, Quartet at 3.38 ppm.

    • Water (in DMSO): Broad singlet at ~3.33 ppm.

Self-Validating Integral Check

To confirm the product is the dihydrochloride and not the monohydrochloride :

  • Set the aromatic region (4H) integral to 4.00 .

  • Integrate the Aniline NH region (~10 ppm). It should integrate to ~3.0 .

  • Integrate the Pyrrolidine NH region (~9 ppm). It should integrate to ~2.0 .

    • If Aniline NH is ~2.0: You likely have the monohydrochloride (or free base mixed with salt).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for substituent effects on chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Reference for general aniline and pyrrolidine shift logic). Link[1]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-Pyrrolidin-3-yl-phenylamine

Introduction: The Analytical Imperative for Novel Pharmaceutical Building Blocks In the landscape of modern drug discovery, the structural characterization of novel chemical entities is a foundational pillar of the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Building Blocks

In the landscape of modern drug discovery, the structural characterization of novel chemical entities is a foundational pillar of the development pipeline. Molecules such as 4-Pyrrolidin-3-yl-phenylamine, a versatile building block featuring both a saturated pyrrolidine heterocycle and an aromatic amine, present unique analytical challenges.[1][2] Understanding the stability and fragmentation behavior of these compounds under analytical conditions is not merely an academic exercise; it is critical for impurity profiling, metabolite identification, and ensuring the quality and safety of potential drug candidates.

This guide provides an in-depth, predictive analysis of the fragmentation patterns of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the theoretical underpinnings of its fragmentation, propose a robust experimental workflow, and compare its expected behavior to alternative analytical methodologies. This document is designed for researchers, analytical chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the characterization of this and structurally similar molecules.

Part 1: Theoretical Fragmentation Analysis

The predictive power of mass spectrometry lies in understanding how a molecule's structure dictates its fragmentation. The structure of 4-Pyrrolidin-3-yl-phenylamine contains several key features that will govern its behavior upon ionization and subsequent fragmentation: the basic nitrogen atoms of the pyrrolidine and aniline moieties, the bond connecting the two ring systems, and the saturated nature of the pyrrolidine ring.

1.1. Ionization and the Precursor Ion

Given the presence of two basic nitrogen atoms, 4-Pyrrolidin-3-yl-phenylamine is an ideal candidate for positive mode Electrospray Ionization (ESI).[3][4] ESI is a "soft" ionization technique that typically generates intact protonated molecules with minimal initial fragmentation.[5] The molecule will readily accept a proton to form the pseudomolecular ion, [M+H]⁺. The dihydrochloride salt form ensures the analyte is already in a charged state in solution, further facilitating efficient ionization.

  • Molecular Formula (Free Base): C₁₀H₁₄N₂

  • Monoisotopic Mass (Free Base): 162.1157 g/mol

  • Predicted Precursor Ion [M+H]⁺: m/z 163.1235

1.2. Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Once the precursor ion (m/z 163.12) is isolated in the mass spectrometer, Collision-Induced Dissociation (CID) is used to induce fragmentation by colliding it with an inert gas.[6][7] The imparted internal energy causes the weakest bonds to break, revealing the molecule's underlying structure. For 4-Pyrrolidin-3-yl-phenylamine, several key fragmentation pathways are anticipated.

The most likely scenario involves fragmentation around the highly basic pyrrolidine ring. The proton added during ionization will likely be sequestered by one of the nitrogen atoms, making the adjacent bonds susceptible to cleavage. Mass spectrometry studies on compounds containing pyrrolidine moieties have shown that a common fragmentation pathway is the neutral loss of the pyrrolidine group or cleavage within the ring structure itself.[8][9][10]

Key Predicted Fragmentations:

  • Loss of the Pyrrolidine Ring: The bond between the phenylamine ring and the pyrrolidine ring is a likely point of cleavage. This could occur via a neutral loss of aminopyrrolidine or through a charge-retaining fragmentation, leading to a highly stable anilinium-type ion.

  • Ring Opening of Pyrrolidine: Cleavage of the C-C bonds within the saturated pyrrolidine ring is a common pathway for cyclic amines.[11] This can lead to the formation of various iminium ions, which are stabilized by the nitrogen atom.

  • Loss of Ammonia (NH₃): Fragmentation of the aniline moiety can involve the loss of ammonia, although this is often less favorable than cleavages associated with the more basic pyrrolidine ring.[12]

The logical flow of this predictive process is essential for designing an effective analytical method and for interpreting the resulting data.

Fragmentation_Workflow cluster_0 Analytical Approach Analyte 4-Pyrrolidin-3-yl-phenylamine (in solution) Ionization Electrospray Ionization (ESI) Positive Mode Analyte->Ionization Precursor_Selection MS1: Isolate Precursor Ion [M+H]⁺ (m/z 163.12) Ionization->Precursor_Selection Fragmentation MS2: Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Detection Detect Product Ions Fragmentation->Detection Interpretation Correlate Fragments to Structure Detection->Interpretation

Caption: High-level workflow for LC-MS/MS structural elucidation.

Part 2: A Robust Experimental Protocol for LC-MS/MS Analysis

This section details a comprehensive, step-by-step methodology for the analysis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride. The choices outlined below are grounded in established best practices for the analysis of small, polar molecules.[13][14]

2.1. Sample and Standard Preparation

  • Rationale: Proper sample preparation is crucial for reproducible results. Using a high-purity solvent prevents interference and ensures complete dissolution, especially given the dihydrochloride salt form.

  • Protocol:

    • Prepare a stock solution of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water.

    • Create a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

2.2. Liquid Chromatography (LC) Parameters

  • Rationale: The goal of the LC method is to retain the polar analyte away from the solvent front to minimize matrix effects and achieve a good peak shape.[14] A reversed-phase C18 column is a versatile starting point. The use of formic acid as a mobile phase additive is essential; it protonates the analyte to improve peak shape and enhances ESI efficiency.[15] A gradient elution ensures that any less polar impurities are effectively eluted from the column.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

2.3. Mass Spectrometry (MS) Parameters

  • Rationale: Tandem mass spectrometry (MS/MS) is required for structural elucidation.[16] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). A range of collision energies should be tested to observe both primary and secondary fragmentation events.[17]

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Product Ion Scan

    • Precursor Ion (Q1): m/z 163.12

    • Product Ion Scan Range (Q3): m/z 40 - 170

    • Collision Gas: Argon

    • Collision Energy (CE): Ramped from 10 to 40 eV. This allows for the capture of a wide range of fragment ions in a single run.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

Part 3: Predicted Data and Comparative Analysis

Based on the principles of mass spectrometry and literature on similar compounds, we can predict the major product ions that will be observed in the MS/MS spectrum.[10][18]

3.1. Table of Predicted Fragment Ions

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
163.12146.09NH₃ (17.03)Phenyl-pyrrolidine cation
163.12120.08C₂H₅N (43.04)Phenyl-ethenamine cation
163.1293.06C₄H₈N (70.06)Aniline radical cation
163.1271.07C₆H₆N (91.05)Protonated Pyrrolidine

3.2. Visualizing the Fragmentation Pathway

The relationship between the precursor and its product ions can be clearly visualized. The primary fragmentation events from the protonated molecule at m/z 163.12 are hypothesized to yield key fragments that provide structural information about both the pyrrolidine and phenylamine moieties.

Fragmentation_Pathway cluster_products Primary Product Ions Precursor [M+H]⁺ m/z 163.12 (C₁₀H₁₅N₂⁺) Frag1 m/z 146.09 (Loss of NH₃) Precursor->Frag1 - 17.03 Da Frag2 m/z 120.08 (Pyrrolidine Ring Opening) Precursor->Frag2 - 43.04 Da Frag3 m/z 93.06 (Loss of Pyrrolidine Moiety) Precursor->Frag3 - 70.06 Da Frag4 m/z 71.07 (Protonated Pyrrolidine) Precursor->Frag4

Caption: Predicted fragmentation pathway of protonated 4-Pyrrolidin-3-yl-phenylamine.

3.3. Comparison with an Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS excels at providing molecular weight and fragmentation data with exceptional sensitivity, it is not the only tool for structural elucidation. It is instructive to compare it with NMR spectroscopy.

FeatureLC-MS/MS¹H / ¹³C NMR Spectroscopy
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the magnetic properties of atomic nuclei.
Sensitivity Very high (picogram to femtogram). Ideal for trace analysis.Lower (milligram to microgram). Requires more sample.
Information Provided Molecular weight, elemental formula (with high resolution), and connectivity through fragmentation.Detailed 3D structure, stereochemistry, and precise atom-to-atom connectivity.
Sample Throughput High. Analysis times are typically a few minutes per sample.Low. Can require hours per sample for complex experiments.
Primary Application Identification and quantification of knowns/unknowns in complex mixtures (e.g., impurity profiling, metabolomics).[16]Definitive de novo structure elucidation of pure compounds.
Key Advantage Unmatched sensitivity and speed for mixture analysis.Unambiguous structural information, including isomer differentiation.

Conclusion

The analysis of 4-Pyrrolidin-3-yl-phenylamine by LC-MS/MS is a clear example of modern analytical chemistry's power in pharmaceutical development. By understanding the fundamental principles of ionization and fragmentation, a robust and informative analytical method can be developed. The predicted fragmentation pattern, dominated by cleavages around the pyrrolidine ring, provides a clear fingerprint for the identification and characterization of this molecule. While techniques like NMR offer more definitive structural detail, the speed, sensitivity, and applicability to complex mixtures make LC-MS/MS an indispensable tool in the researcher's arsenal. This guide provides a comprehensive framework for successfully developing and interpreting LC-MS/MS data for this compound and other novel chemical entities that share its structural motifs.

References

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025). PMC.
  • Collision-induced dissociation. (n.d.). Wikipedia.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). ACS Publications.
  • Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate.
  • Unraveling the Mechanism of Electrospray Ionization. (2012). Analytical Chemistry.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). DOI.
  • Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. (2025). PMC.
  • Electrospray Ionization. (n.d.). Creative Proteomics.
  • Pyrrolidine. (n.d.). Wikipedia.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Collision-Based Ion-activation and Dissociation. (2025). AnalyteGuru.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). Glen Jackson - West Virginia University.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI.
  • Mass spectral interpretation. (n.d.). Wikipedia.
  • BA Method Development: Polar Compounds. (2023). BioPharma Services.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review.
  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis.
  • Electrospray ionization. (n.d.). Wikipedia.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.

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Validation

Validating purity of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride using HPLC

An In-Depth Technical Guide to the Purity Validation of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride A Senior Application Scientist's Comparative Analysis of Chromatographic Techniques For researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Validation of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

A Senior Application Scientist's Comparative Analysis of Chromatographic Techniques

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number; it is the bedrock of reliable, reproducible, and translatable results. The compound 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a versatile intermediate in pharmaceutical synthesis, is no exception.[1] Its purity directly impacts the downstream synthesis of active pharmaceutical ingredients (APIs), influencing yield, impurity profiles, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide the detailed protocols necessary to establish a self-validating and trustworthy analytical system.

Part 1: The Gold Standard—Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for its precision, robustness, and quantitative power.[2][3] For a polar and ionizable molecule like 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a Reversed-Phase (RP-HPLC) method is the logical and most effective approach.

The Principle of Separation: A Deliberate Choice

RP-HPLC operates on the principle of partitioning a sample's components between a polar liquid mobile phase and a non-polar solid stationary phase.[4] Components that are more polar have a higher affinity for the mobile phase and elute from the column faster. Less polar (more hydrophobic) components interact more strongly with the stationary phase and are retained longer.[4] This differential migration allows for the effective separation of the main compound from its potential impurities.

Designing a Robust HPLC Method: The Rationale Behind the Parameters

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. For our target analyte, these choices are dictated by its chemical structure: a primary aromatic amine and a pyrrolidine ring, presented as a dihydrochloride salt.

  • Column Selection: The industry workhorse, a C18 (octadecylsilane) column, is the ideal starting point.[5] The long alkyl chains provide a non-polar stationary phase suitable for retaining the analyte. Crucially, selecting a column with high-quality end-capping is paramount. The basic amine functional groups on our analyte can interact with acidic residual silanol groups on the silica support of the column, leading to poor peak shape (tailing). End-capping neutralizes these silanols, ensuring symmetrical, sharp peaks, which are essential for accurate quantification.[5]

  • Mobile Phase Composition:

    • Aqueous Component & pH Control: As a dihydrochloride salt, the analyte is acidic and water-soluble. To ensure consistent protonation of the amine groups and prevent peak shape distortion, the mobile phase must be buffered at an acidic pH (typically between 2 and 4). A buffer system like potassium phosphate with phosphoric acid or a volatile modifier like formic acid or trifluoroacetic acid (TFA) in water is used. This suppresses the ionization of residual silanols and ensures the analyte exists in a single, protonated form, leading to reproducible retention times.[5][6]

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The proportion of acetonitrile is adjusted to control the elution time of the analyte.

    • Elution Mode: A gradient elution is strongly recommended for purity analysis.[7][8] An isocratic method (constant mobile phase composition) might co-elute impurities with the main peak or fail to elute highly retained, non-polar impurities within a practical timeframe. A gradient, which gradually increases the percentage of the organic modifier, ensures that both early-eluting polar impurities and late-eluting non-polar ones are separated and detected.

  • Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is the standard choice. The phenyl group in the analyte contains a chromophore that absorbs UV light. A wavelength of approximately 254 nm is a good starting point, but a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Protocol: RP-HPLC Purity of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

This protocol is a validated starting point and should be verified with a system suitability test before use.

1. Instrumentation and Materials:

  • HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.

  • Analyte: 4-Pyrrolidin-3-yl-phenylamine dihydrochloride reference standard and test sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Solution (0.45 µm) Dissolve->Filter Autosampler Inject into HPLC Filter->Autosampler Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Data Interpretation and Trustworthiness

Purity is typically calculated using the area percent normalization method, which assumes all compounds have a similar UV response at the chosen wavelength.[4]

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

To trust this result, a System Suitability Test (SST) is non-negotiable. Before running samples, the reference standard is injected multiple times to verify that the system is performing adequately. Key SST parameters include:

  • Repeatability: The relative standard deviation (RSD) of the peak area for replicate injections should be <1.0%.[9]

  • Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.

  • Theoretical Plates (Efficiency): A high plate count indicates good column performance.

This daily verification ensures that the data generated is reliable and that the method is performing as validated.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While RP-HPLC is the primary choice for routine quality control, other techniques offer distinct advantages for specific applications, such as initial impurity characterization or high-throughput screening.

TechniquePrincipleQuantitative?SensitivitySpeedCost/ComplexityKey Information ProvidedBest Use Case
RP-HPLC Differential partitioning between polar mobile and non-polar stationary phases.[2]Yes (High)HighModerateModeratePurity (%), Retention TimeRoutine QC, Stability Testing
UHPLC HPLC with <2 µm particles, requiring higher pressures.[8]Yes (High)Very HighVery FastHighHigher resolution purity (%), faster resultsHigh-throughput screening, complex mixtures
HPLC-MS HPLC separation followed by mass spectrometry detection.[3][10]Yes (High)Extremely HighModerateVery HighPurity (%), Mass ID of impuritiesImpurity identification, structural elucidation
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Yes (Absolute)Low-ModerateSlowHighAbsolute purity, structural confirmationPurity without specific impurity standards, primary standard characterization
TLC Separation on a plate coated with adsorbent (stationary phase).[11][12]Semi-quantitativeLowFastVery LowPresence of impurities (spots)Quick reaction monitoring, simple purity check
In-Depth Comparison
  • Ultra-High-Performance Liquid Chromatography (UHPLC): This is a direct evolution of HPLC. By using columns with much smaller particles, UHPLC provides significantly higher resolution and much faster run times (e.g., a 30-minute HPLC method can often be reduced to <5 minutes). This is ideal for labs with high sample throughput. The trade-off is the need for specialized equipment capable of handling very high backpressures.[3][8]

  • HPLC-Mass Spectrometry (HPLC-MS): This is the most powerful tool for impurity identification. While a UV detector only tells you that something is there, a mass spectrometer tells you its mass-to-charge ratio.[10] This information is invaluable for proposing the structure of an unknown impurity, which is a critical step in drug development. For a compound like ours, HPLC-MS would be used during method development to identify the peaks observed in the chromatogram, but it is generally too complex and expensive for routine, day-to-day purity checks.[3]

  • Quantitative NMR (qNMR): Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity of a substance against a certified internal standard without needing a reference standard for the impurities themselves. It is an orthogonal technique that provides structural confirmation. However, its sensitivity is much lower than HPLC, making it unsuitable for detecting trace-level impurities.[13]

  • Thin-Layer Chromatography (TLC): TLC is a simple, inexpensive, and rapid chromatographic method.[6][14] It is excellent for quickly monitoring the progress of a chemical reaction or for a preliminary check for major impurities. However, it lacks the resolving power and quantitative accuracy of HPLC, making it unsuitable for final purity validation in a regulated environment.

Part 3: Ensuring a Self-Validating System

A protocol is only as good as its ability to prove it works. For an analytical method, this is achieved through validation and by demonstrating its specificity.

Anticipating Impurities

Potential impurities in 4-Pyrrolidin-3-yl-phenylamine dihydrochloride could arise from:

  • Starting Materials: Unreacted precursors from the synthesis. The synthesis of arylamines often involves the reduction of a corresponding nitroaromatic compound; therefore, residual nitro-compound could be a possible impurity.[15]

  • Reaction By-products: Isomers or related substances formed during the synthesis.

  • Degradation Products: The compound may degrade over time due to factors like oxidation (common for amines), hydrolysis, or light exposure.[16]

The Criticality of Forced Degradation Studies

To ensure the HPLC method is "stability-indicating," forced degradation (or stress testing) must be performed.[9] This involves subjecting the analyte to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and UV light) to intentionally generate degradation products. The HPLC method is then used to analyze these stressed samples.

The method is considered specific and stability-indicating if all the degradation product peaks are baseline-resolved from the main analyte peak. This proves that if the product were to degrade on storage, the method would be able to detect and quantify it accurately. This is a core requirement of regulatory bodies like the ICH.[17][18]

Stability_Indicating cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_result Validation Outcome Analyte 4-Pyrrolidin-3-yl- phenylamine HCl Acid Acid Stress Analyte->Acid Base Base Stress Analyte->Base Oxidation Oxidative Stress Analyte->Oxidation Heat Thermal Stress Analyte->Heat HPLC Run Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Result Main Peak is Resolved from All Degradant Peaks HPLC->Result

Caption: Logic of a Stability-Indicating Method.

Conclusion

For the routine, quantitative purity validation of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a well-developed and validated Reversed-Phase HPLC method is the unequivocal choice. Its balance of precision, sensitivity, and robustness makes it perfectly suited for the quality control environments of research and drug development.[19]

While HPLC provides the necessary quantitative data, a comprehensive purity assessment strategy should leverage orthogonal techniques. HPLC-MS is indispensable during development for the definitive identification of unknown impurities, and techniques like TLC and NMR serve valuable roles in reaction monitoring and structural confirmation, respectively.

Ultimately, the trustworthiness of any purity data hinges on a rigorous validation process, anchored by system suitability tests and forced degradation studies, in alignment with ICH guidelines.[18][20] This ensures that the analytical method is not just a procedure but a self-validating system that delivers accurate and defensible results.

References

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Blog. Available at: [Link]

  • Grishenkov, A., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Research in Pharmaceutical Sciences. Available at: [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Available at: [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. BYJU'S. Available at: [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Blog. Available at: [Link]

  • ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. PDF. Available at: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Dong, M. W., et al. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. A-Z Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2025). Synthesis of Amines. LibreTexts. Available at: [Link]

  • NCERT. Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. PDF. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Clove Dental. Available at: [Link]

  • ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. PDF. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imines. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available at: [Link]

Sources

Comparative

Reference standards for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride analysis

An In-Depth Comparative Guide to Reference Standards for the Analysis of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride This guide provides a detailed technical comparison of reference standards for the analysis of 4-Pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride

This guide provides a detailed technical comparison of reference standards for the analysis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a key starting material and intermediate in pharmaceutical synthesis. In the rigorous environment of drug development and manufacturing, the quality of a reference standard is not merely a matter of compliance; it is the bedrock upon which the accuracy, reproducibility, and validity of all analytical data are built. This document offers an expert perspective on the qualification, comparison, and implementation of these critical reagents, moving beyond procedural lists to explain the scientific rationale behind the recommended analytical strategies.

The Imperative of a High-Quality Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a benchmark for the qualitative and quantitative analysis of production batches.[1][2] For an intermediate like 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, its purity profile directly influences the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a well-characterized reference standard is essential for:

  • Identity Confirmation: Unequivocally confirming the chemical structure of the intermediate.

  • Purity and Impurity Profiling: Accurately quantifying the main component and identifying any process-related impurities or degradation products.[3]

  • Method Validation: Serving as the benchmark for validating analytical methods according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

  • Stability Studies: Assessing the degradation of the substance under various conditions.

Global pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish stringent requirements for reference standards, ensuring their quality and consistency.[4] These standards are recognized by regulatory agencies worldwide and are crucial for drug approval and market release.[2][4]

Comparative Evaluation of Available Reference Standards

The selection of a reference standard often involves a choice between premium commercial grades, standard research grades, or developing a standard in-house. The choice depends on the application, regulatory requirements, and available resources.

ParameterPremium Grade (Commercial)Standard Grade (Commercial)In-House Primary Standard
Purity by HPLC (% Area) ≥ 99.8%≥ 98.0%≥ 99.5% (post-purification)
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis
Water Content (Karl Fischer) < 0.2%< 1.0%< 0.5%
Residual Solvents (GC-HS) < 0.1%Not always specified< 0.2%
Certificate of Analysis (CoA) Comprehensive with spectral dataBasic purity and identityDetailed internal qualification report
Traceability Often traceable to pharmacopeial standardsGenerally not traceableTraceable to internal primary material
Suitability Regulated QC, method validationEarly-stage R&D, non-critical useRegulated QC (with full characterization)

Expert Insight: While a premium-grade standard offers the highest level of assurance for regulatory submissions, a well-characterized in-house standard can be a scientifically sound and cost-effective alternative. However, this requires significant investment in analytical resources to perform the rigorous characterization detailed in the following sections.

Core Experimental Protocols for Qualification and Comparison

A robust qualification of any reference standard relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive profile of the material.

Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile pharmaceutical compounds and separating them from potential impurities. A well-developed, stability-indicating method is critical.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: This is the workhorse for moderately polar compounds like the target analyte.

  • Gradient Elution: A gradient of a weak mobile phase (water with acid) and a strong mobile phase (acetonitrile with acid) is essential to elute not only the main peak but also any earlier- or later-eluting impurities with different polarities.

  • Acidic Modifier (e.g., TFA or Formic Acid): The amine functional groups in the analyte require an acidic mobile phase to ensure they are protonated. This leads to sharp, symmetrical peak shapes and reproducible retention times.

  • PDA Detection: A Photodiode Array detector is superior to a single-wavelength UV detector as it provides spectral information for each peak, helping to identify co-eluting peaks and assess peak purity.

Workflow for HPLC Purity Analysis

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Separation cluster_data 3. Data Processing Prep_Start Accurately weigh Reference Standard Dissolve Dissolve in Mobile Phase A/B Prep_Start->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Injection Inject onto C18 Column Filter->Injection Gradient Apply Gradient Elution (Water/ACN + 0.1% TFA) Injection->Gradient Detection Detect at 254 nm (PDA Detector) Gradient->Detection Integration Integrate Chromatogram Detection->Integration Purity_Calc Calculate Area % Purity Integration->Purity_Calc Impurity_Profile Identify & Quantify Impurities Purity_Calc->Impurity_Profile

Caption: A typical workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm (PDA)

    • Injection Volume: 10 µL

    • Gradient Program: Start at 5% B, ramp to 95% B over 25 minutes, hold for 5 minutes, and return to initial conditions.

  • Data Analysis: Integrate all peaks and calculate the purity based on the relative peak area of the main component.

Definitive Structural Confirmation

No single technique can definitively prove a chemical structure. A combination of NMR and MS is the industry standard for unequivocal identification.

Logical Interdependence of Analytical Techniques

Characterization_Logic Orthogonal Methods for Reference Standard Characterization cluster_structure Structural Identity cluster_purity Purity & Content Reference_Standard 4-Pyrrolidin-3-yl-phenylamine dihydrochloride Standard NMR NMR (¹H, ¹³C) 'Confirms atomic connectivity and chemical environment' Reference_Standard->NMR MS Mass Spectrometry 'Confirms molecular mass and elemental formula' Reference_Standard->MS HPLC HPLC 'Quantifies organic purity and related impurities' Reference_Standard->HPLC KF Karl Fischer Titration 'Quantifies water content' Reference_Standard->KF GC_HS GC-Headspace 'Quantifies residual solvents' Reference_Standard->GC_HS

Sources

Validation

Infrared spectroscopy (IR) peaks of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Technical Guide for Salt Form Verification & Purity Assessment Executive Summary Product: 4-(Pyrrolidin-3-yl)phenylamine Dihydrochloride (2HCl).[1] Primary Application: Pharmaceutical intermediate (kinase inhibitor scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Salt Form Verification & Purity Assessment
Executive Summary

Product: 4-(Pyrrolidin-3-yl)phenylamine Dihydrochloride (2HCl).[1] Primary Application: Pharmaceutical intermediate (kinase inhibitor scaffolds, GPCR ligands).[1] Analytical Challenge: Distinguishing the fully protonated dihydrochloride salt from the monohydrochloride intermediate, the free base impurity, and hydration artifacts.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy profile for 4-(Pyrrolidin-3-yl)phenylamine Dihydrochloride . Unlike standard catalog data, this analysis focuses on the mechanistic spectral shifts caused by the dual-protonation of an aromatic primary amine (aniline moiety) and an aliphatic secondary amine (pyrrolidine moiety).

Mechanistic Basis of Spectral Shifts

To interpret the spectrum accurately, one must understand the protonation hierarchy. This molecule contains two distinct nitrogen centers with vastly different basicities:[2][3][4]

  • Pyrrolidine Nitrogen (

    
    ):  High basicity (
    
    
    
    ).[1] Protonates first.[1]
  • Aniline Nitrogen (

    
    ):  Low basicity (
    
    
    
    ).[1] Protonates only in strong acid conditions (forming the dihydrochloride).

The Dihydrochloride Effect: In the 2HCl form, both nitrogens are protonated. This fundamentally alters the vibrational modes:

  • Free Base: Exhibits sharp

    
     stretching (3300–3500 cm⁻¹).[1]
    
  • Dihydrochloride: The

    
     stretch collapses into a broad, complex "ammonium band" (2500–3000 cm⁻¹), often overlapping with 
    
    
    
    stretches.
Visualizing the Protonation Pathway

ProtonationPathway FreeBase Free Base (Neutral) Sharp N-H Doublet MonoHCl Monohydrochloride (Pyrrolidine Protonated) Slight Broadening FreeBase->MonoHCl + 1 eq. HCl (pK_a ~11.3) DiHCl Dihydrochloride (Fully Protonated) Broad Ammonium Band MonoHCl->DiHCl + Excess HCl (pK_a ~4.6)

Figure 1: Step-wise protonation logic. The target molecule (DiHCl) requires saturation of the aniline nitrogen, which is the key differentiator from the Mono-HCl impurity.

Comparative Spectral Analysis

The following table contrasts the target molecule (2HCl) against its critical alternatives: the Free Base (starting material) and the Monohydrochloride (incomplete reaction).

Table 1: Diagnostic IR Peak Assignments
Spectral RegionVibrational ModeFree Base (Target Impurity)Dihydrochloride (Product)Mechanistic Insight
3300–3500 cm⁻¹

Stretch
Diagnostic Doublet Two sharp peaks (Sym/Asym) for primary aniline.[1]Absent/Obscured Peaks disappear due to protonation.[1]Presence of sharp peaks here indicates incomplete salt formation (Free Base contamination).[1]
2500–3000 cm⁻¹

Ammonium
Weak/Absent Strong, Broad Continuum Overlaps with C-H stretches.[1][3]The "Ammonium Envelope."[5] Multiple bands due to

and

hydrogen bonding.
2000–2500 cm⁻¹ Combination BandsAbsentWeak Overtones Characteristic "Amine Salt" combination bands often appear here.[1]
1580–1650 cm⁻¹

Bending
Medium ScissoringShifted/Distinct

appears.[1]
Protonation shifts the deformation band. Anilinium salts often show a band near 1580–1600 cm⁻¹.[1]
~1500 cm⁻¹ Aromatic

SharpSharpRemains relatively stable, serving as an internal reference.[1]
1200–1350 cm⁻¹

Stretch
Strong (Aniline)Shifted The

bond order changes slightly upon protonation.[1]

Critical QC Note: If your spectrum shows a "hump" >3000 cm⁻¹ and a broad region <3000 cm⁻¹, you likely have a mixture of salts or a wet sample.

Experimental Protocol for Salt Verification

IR spectroscopy of hydrochloride salts is prone to artifacts caused by moisture (hygroscopicity) and ion exchange (with KBr).[1]

Methodology: ATR vs. KBr
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Why: Minimal sample prep, no ion exchange, handles hygroscopic solids well.[1]

  • Alternative: Nujol Mull .

    • Why: Protects sample from atmospheric moisture.[1]

  • Not Recommended: KBr Pellet .[1]

    • Risk:[1] Under high pressure,

      
      .[1] This ion exchange shifts peaks and invalidates the fingerprint region.
      
Step-by-Step Workflow (ATR)
  • Desiccation: Dry the 4-(Pyrrolidin-3-yl)phenylamine 2HCl in a vacuum oven at 40°C for 2 hours.

    • Reason: HCl salts act as desiccants.[1] Adsorbed water creates a broad O-H band (3200–3600 cm⁻¹) that mimics the Free Base amine signal, leading to false positives.

  • Background Scan: Acquire air background (32 scans).[1]

  • Sample Loading: Place ~5 mg of powder on the crystal. Apply high pressure (clamp) to ensure contact.[1]

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Correction: Apply ATR correction (if comparing to library transmission spectra).

Workflow Diagram

ExperimentalWorkflow Start Raw Sample (Hygroscopic) Dry Vacuum Dry (Remove H2O) Start->Dry Choice Method Selection Dry->Choice ATR Diamond ATR (Preferred) Choice->ATR Standard KBr KBr Pellet (Risk of Ion Exchange) Choice->KBr Legacy Analysis Spectral Analysis Check 2500-3000 cm-1 ATR->Analysis KBr->Analysis

Figure 2: Optimal experimental workflow to avoid moisture artifacts and ion-exchange errors.

Troubleshooting & Alternatives

Scenario A: "I see a sharp peak at 3400 cm⁻¹."

  • Diagnosis: Free Base contamination or non-stoichiometric salt formation.[1]

  • Action: Recrystallize from ethanol/HCl or ether/HCl to ensure full protonation.

Scenario B: "The spectrum is extremely broad and undefined."

  • Diagnosis: The sample is wet.

  • Action: Dry sample or switch to Nujol mull.

Scenario C: "How do I quantify the purity?"

  • Limitation: IR is qualitative.

  • Alternative: Use qNMR (Quantitative NMR) in

    
     or HPLC-UV  for purity quantification.[1] IR is strictly for identity and form verification.[1]
    
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Authoritative text on functional group shifts).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific Anilinium and Pyrrolidinium band assignments).

  • NIST Chemistry WebBook. Pyrrolidine Hydrochloride IR Spectrum.[1][7] National Institute of Standards and Technology.[1][7][8] [1]

  • PubChem Database. 4-(Pyrrolidin-3-yl)aniline Structure & Properties.[1] National Center for Biotechnology Information.[1] [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride, a compound utilized in pharmaceutical research and organic synthesis.[1] As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.

The information herein is synthesized from established safety protocols for structurally related hazardous compounds. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your particular product before handling and disposal.

Hazard Profile: A Synthesis of Structural Components

4-Pyrrolidin-3-yl-phenylamine dihydrochloride combines two key structural motifs: a pyrrolidine ring and a phenylamine (aniline) group. The hazards associated with this compound can be inferred from these components.

  • Pyrrolidine Moiety: Pyrrolidine is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled.[2] It is known to cause severe skin burns and eye damage.[2][3]

  • Phenylamine (Aniline) Moiety: Phenylenediamines are acutely toxic if swallowed, inhaled, or in contact with skin.[4] They are also known to cause serious eye irritation, may lead to skin sensitization, and are very toxic to aquatic life with long-lasting effects.[4][5]

The dihydrochloride salt form suggests the compound is a solid and likely water-soluble. While this may mitigate the flammability risk associated with pure pyrrolidine, the acute toxicity and corrosive potential remain significant concerns. Therefore, 4-Pyrrolidin-3-yl-phenylamine dihydrochloride must be treated as a hazardous substance.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrimary Contributing Moiety
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[4][6]Phenylamine, Pyrrolidine
Skin Corrosion/Irritation May cause severe skin burns and irritation.[2]Pyrrolidine
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][4]Phenylamine, Pyrrolidine
Skin Sensitization May cause an allergic skin reaction.[5]Phenylamine
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[4][7]Phenylamine

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is clear: direct contact can lead to severe health effects.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[2]

  • Body Protection: A lab coat must be worn.[9]

  • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood.[3]

Step 2: Waste Segregation - Preventing Dangerous Reactions

Proper segregation is critical to prevent accidental and potentially violent chemical reactions in the waste container.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride waste.

  • Chemical Family: As an amine, this waste should be segregated from acids, oxidizers, and other incompatible chemical classes.[10] Mixing amines with acids can cause a strong exothermic reaction.

  • Container Compatibility: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure it has a secure, leak-proof lid.[11]

Step 3: Waste Collection - In the Laboratory

All materials contaminated with 4-Pyrrolidin-3-yl-phenylamine dihydrochloride must be collected as hazardous waste.

  • Unused Product: Collect any excess or unwanted solid compound directly into the designated waste container.

  • Contaminated Consumables: This includes items like weighing paper, pipette tips, gloves, and any absorbent material used for cleaning up minor spills. Place these items in a sealed bag within the hazardous waste container to minimize dust exposure.[12][13]

  • Rinsate from Empty Containers: The original container of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is not "empty" until it has been properly decontaminated. Triple rinse the container with a suitable solvent (e.g., water or methanol). This rinsate is considered hazardous waste and must be collected.[10][13]

Step 4: Labeling and Storage - Ensuring Clarity and Compliance

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Pyrrolidin-3-yl-phenylamine dihydrochloride," and an indication of the hazards (e.g., "Toxic," "Corrosive").[14]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][14] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[14]

Step 5: Final Disposal - Professional Management

The final step is to arrange for the pickup and disposal of the waste by a licensed and approved hazardous waste disposal company.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.[13]

  • Regulatory Framework: The disposal will be carried out in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations or equivalent local and national standards.[11][15]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal Start Start: Need to dispose of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Collect Solid Waste & Contaminated Consumables into a Labeled, Compatible Container WasteType->SolidWaste Solid / Consumables EmptyContainer Triple Rinse Original Container WasteType->EmptyContainer Empty Original Container SealAndLabel Securely Seal and Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms SolidWaste->SealAndLabel CollectRinsate Collect Rinsate as Hazardous Waste EmptyContainer->CollectRinsate CollectRinsate->SolidWaste StoreSAA Store in Designated Satellite Accumulation Area (SAA) SealAndLabel->StoreSAA ContactEHS Contact EHS/Waste Management for Pickup StoreSAA->ContactEHS End End: Professional Disposal (RCRA Compliant) ContactEHS->End

Caption: Disposal workflow for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system by adhering to established principles of chemical safety and waste management. By treating the compound with the caution merited by its hazardous structural components, we operate with a significant margin of safety. The core tenets of this guide—hazard assessment, use of PPE, proper segregation, and professional disposal—are universally recognized best practices in laboratory settings. Adherence to these steps ensures compliance with regulations such as those set forth by the EPA and OSHA, protecting both the individual researcher and the institution.[15][16]

References

  • MilliporeSigma. (2025, November 6).
  • Chemos GmbH & Co. KG. (2024, April 29).
  • Thermo Fisher Scientific. (2012, April 16).
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: O-Phenylenediamine dihydrochloride.
  • New Jersey Department of Health. Hazard Summary: Pyrrolidine.
  • Central Drug House (P) Ltd. (n.d.).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1,3-Phenylenediamine Dihydrochloride.
  • Chem-Impex. (n.d.). 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride.
  • ECHEMI. (n.d.). 4-(3-Pyrrolidinyl)
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Fisher Scientific. (2025, May 1). Safety Data Sheet: p-Phenylenediamine dihydrochloride.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Vanderbilt University Medical Center. (n.d.).
  • Benchchem. (n.d.).

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Handling

Personal protective equipment for handling 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Topic: Personal protective equipment for handling 4-Pyrrolidin-3-yl-phenylamine dihydrochloride Document Control: Target Compound: 4-Pyrrolidin-3-yl-phenylamine dihydrochloride[1][2] CAS Registry Number: 1203685-33-9 (Sa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Pyrrolidin-3-yl-phenylamine dihydrochloride

Document Control:

  • Target Compound: 4-Pyrrolidin-3-yl-phenylamine dihydrochloride[1][2]

  • CAS Registry Number: 1203685-33-9 (Salt form) / 1203798-90-6 (Free base) [Verify specific batch CAS]

  • Chemical Class: Substituted Aniline / Pyrrolidine Salt

  • Risk Level: High (Potent Toxicant / Corrosive / Sensitizer)

Part 1: Executive Safety Summary

As a Senior Application Scientist, I must emphasize that this compound combines the systemic toxicity risks of anilines (methemoglobinemia, sensitization) with the corrosivity of acidic hydrochloride salts . It is not merely a "skin irritant"; it is a bioactive intermediate that requires strict containment.

Critical Hazards:

  • Acute Toxicity: Anilines are readily absorbed through the skin and lungs.

  • Corrosivity: The dihydrochloride form hydrolyzes to release hydrochloric acid upon contact with moisture (mucous membranes, eyes, lungs).

  • Sensitization: High potential for allergic dermatitis upon repeated exposure.

Part 2: Risk Assessment & Hazard Identification

The following classification is derived from Structure-Activity Relationship (SAR) analysis of the aniline and pyrrolidine pharmacophores, as specific GHS data for this salt may be sparse.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity (Oral/Dermal) Category 3/4Toxic if swallowed or in contact with skin.Aniline moiety causes oxidation of hemoglobin to methemoglobin, reducing oxygen transport.
Skin Corrosion/Irritation Category 1B/2Causes severe skin burns/irritation.Dihydrochloride salt creates localized acidic environment (pH < 2) upon moisture contact.
Serious Eye Damage Category 1Causes serious eye damage.[3][4]Irreversible corneal damage possible due to acidity and organic penetration.
Sensitization Category 1May cause an allergic skin reaction.Haptenization of skin proteins by the aniline group.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires a Barrier-First Strategy .

PPE Decision Logic

PPE_Logic Start Start: Assess Task Quantity Quantity > 100 mg? Start->Quantity Form Solid or Solution? Quantity->Form No (<100mg) Enhanced_PPE ENHANCED PPE: Double Nitrile, Goggles, Tyvek Sleeves Quantity->Enhanced_PPE Yes (>100mg) Standard_PPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves Form->Standard_PPE Dilute Solution Form->Enhanced_PPE Solid / Conc. Soln Resp_Protection Respiratory: Fume Hood REQUIRED Standard_PPE->Resp_Protection Enhanced_PPE->Resp_Protection

Figure 1: PPE Selection Logic based on operational scale and physical state.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Do NOT use Latex. Anilines permeate latex rapidly. Double gloving provides a breakthrough time buffer > 4 hours and visual breach detection.
Eye/Face Chemical Splash Goggles (Indirect Vent). Face shield required if handling > 1g.Safety glasses fail against airborne dusts and splashes. The acidic salt causes immediate, severe ocular damage.
Respiratory Certified Fume Hood (Face velocity: 80-100 fpm).Mandatory. Dust inhalation delivers the acidic salt directly to lung tissue, causing spasms and edema.
Body Chemical-Resistant Lab Coat (Poly/Cotton) + Tyvek® Sleeves .Protects wrists (the most common exposure point between glove and coat).

Part 4: Operational Handling Protocol

Weighing & Transfer (The Critical Step)

The dihydrochloride salt is hygroscopic and prone to static charge , leading to "flying dust."

  • Preparation: Place the analytical balance inside a balance enclosure or fume hood. If not possible, use a "static gun" to neutralize the weigh boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization:

    • Caution: Dissolving this salt in water is exothermic and lowers pH drastically.

    • Protocol: Add the solid to the solvent (never solvent to solid) slowly with magnetic stirring to dissipate heat.

Spill Management Strategy

Do not simply wipe with water. The addition of water to the bulk solid will generate acid immediately.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate Area Spill->Isolate PPE_Check 2. Verify Enhanced PPE (Double Gloves, Goggles) Isolate->PPE_Check Cover 3. Cover with NaHCO3 (Sodium Bicarbonate) PPE_Check->Cover Wait 4. Wait for Neutralization (Bubbling stops) Cover->Wait Collect 5. Collect as HazWaste Wait->Collect Clean 6. Clean Surface with Soap & Water Collect->Clean

Figure 2: Dry Spill Neutralization Workflow. Using Sodium Bicarbonate neutralizes the acidity before cleanup.

Part 5: Waste Disposal & Deactivation

  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation: Do NOT mix with oxidizers (e.g., nitric acid, bleach) or strong bases. Mixing with bleach can form chloroamines (toxic gas).

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Toxic/Acidic Organic Solid."

References

  • MilliporeSigma. (2025). Safety Data Sheet: Pyrrolidine and Aniline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Aniline Hydrochloride (CID 8870). Retrieved from

  • European Chemicals Agency (ECHA). (2024). Substance Information: Pyrrolidine.[5][6][7] Retrieved from

  • J&W Pharmlab. (2024). Product Information: 4-Pyrrolidin-3-yl-phenylamine.[1][2][8] Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier. Always verify the CAS number and purity on your product label before handling.

Sources

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